molecular formula C7H5BrClF B2652754 1-Bromo-4-chloro-3-fluoro-2-methylbenzene CAS No. 1628524-91-3

1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Cat. No.: B2652754
CAS No.: 1628524-91-3
M. Wt: 223.47
InChI Key: MAVABCKXCUPZGE-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrClF and its molecular weight is 223.47. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVABCKXCUPZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene. As a polysubstituted aromatic compound, it holds significant promise as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data and established chemical principles to offer a detailed resource for professionals in the field.

Chemical Identity and Structure

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₇H₅BrClF[1][2]

  • Molecular Weight: 223.47 g/mol [1][2]

Molecular Structure

The structure of this compound consists of a central benzene ring with four different substituents. The spatial arrangement and electronic nature of these groups—bromo, chloro, fluoro, and methyl—dictate the molecule's reactivity and physical properties.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this specific isomer is limited. However, we can infer its properties based on known data for similar halogenated aromatic compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow solid or liquidBased on similar halogenated benzenes.
Boiling Point ~200-240 °C (at 760 mmHg)Estimated from related compounds.[3]
Melting Point 18-20°CBased on 1-Bromo-4-chloro-2-(trifluoromethyl)benzene.[3]
Density ~1.7 g/cm³Estimated from related compounds.[3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents).General property of halogenated aromatics.
XLogP3 3.7A measure of lipophilicity, calculated for a similar isomer.[4]

Synthesis Strategies

The synthesis of polysubstituted benzenes like this compound typically involves a multi-step process, often starting from a less substituted precursor. A plausible synthetic route would involve electrophilic aromatic substitution and/or diazotization-substitution reactions.

Proposed Synthetic Pathway via Sandmeyer Reaction

A common and effective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

Experimental Workflow:

synthesis_workflow start Starting Material: 4-Chloro-3-fluoro-2-methylaniline step1 Diazotization (NaNO₂, aq. HBr, 0-5 °C) start->step1 intermediate In situ formation of Diazonium Salt step1->intermediate step2 Sandmeyer Reaction (CuBr) intermediate->step2 product Crude Product: This compound step2->product step3 Purification (Extraction, Chromatography/Distillation) product->step3 final_product Pure Product step3->final_product

Sources

1-Bromo-4-chloro-3-fluoro-2-methylbenzene SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural informatics, synthetic pathways, and applications of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene . This document is structured for researchers and drug development professionals, prioritizing data accuracy and experimental logic.

Executive Summary

This compound (CAS: 1628524-91-3 ) is a highly functionalized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals (specifically picolinate herbicides) and pharmaceutical building blocks. Its unique substitution pattern—featuring three distinct halogen atoms (Br, Cl, F) and a methyl group—provides versatile handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for precise regio-selective derivatization.

Chemical Identity & Informatics

The precise identification of this polysubstituted benzene relies on the specific arrangement of substituents. The "1-Bromo...2-methyl" numbering indicates the bromine and methyl groups are ortho to each other, while the "4-chloro...3-fluoro" placement ensures the chlorine is para to the bromine.

Core Identifiers
MetricDetail
Chemical Name This compound
CAS Registry Number 1628524-91-3
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
SMILES CC1=C(F)C(Cl)=CC=C1Br
InChI Key MAVABCKXCUPZGE-UHFFFAOYSA-N
MDL Number MFCD28141988
Structural Analysis

The molecule is a benzene ring substituted at four positions:[1]

  • Position 1: Bromine (-Br) – The primary site for metal-halogen exchange or nucleophilic substitution.

  • Position 2: Methyl (-CH₃) – Provides steric bulk and electron donation (inductive effect).

  • Position 3: Fluorine (-F) – Ortho to the methyl and chlorine; introduces metabolic stability and lipophilicity.

  • Position 4: Chlorine (-Cl) – Para to the bromine; offers a secondary, less reactive handle for sequential coupling.

Synthetic Pathways

Synthesis of this compound typically requires a multi-step approach to ensure the correct regiochemistry, as direct halogenation of toluene often yields inseparable mixtures. The most reliable route involves a Sandmeyer reaction sequence starting from a suitably substituted aniline.

Proposed Synthetic Route: Sandmeyer Sequence

This protocol ensures the bromine is introduced at the final step, avoiding positional isomerization.

Step 1: Precursor Selection Start with 2-Fluoro-3-chlorotoluene . This scaffold already contains the Methyl, Fluoro, and Chloro groups in the correct relative orientation (Me-1, F-2, Cl-3).

Step 2: Regioselective Nitration Nitration of 2-Fluoro-3-chlorotoluene is performed using HNO₃/H₂SO₄.

  • Directing Effects: The Methyl group directs ortho/para. The Chlorine (ortho/para director) and Fluorine (ortho/para director) also influence the position.

  • Target: We require the nitro group at position 6 (ortho to Methyl, para to Chlorine).

  • Outcome: A mixture of 4-nitro and 6-nitro isomers is expected. Fractional crystallization or column chromatography is required to isolate 6-Nitro-2-fluoro-3-chlorotoluene .

Step 3: Reduction The nitro group is reduced to an amine using Iron/HCl (Béchamp reduction) or catalytic hydrogenation (H₂/Pd-C) to yield 6-Amino-2-fluoro-3-chlorotoluene (also named 4-Chloro-3-fluoro-2-methylaniline).

Step 4: Sandmeyer Bromination The aniline is converted to the diazonium salt and then to the aryl bromide.

  • Reagents: NaNO₂ (Sodium Nitrite), HBr (Hydrobromic Acid), CuBr (Copper(I) Bromide).[2]

  • Mechanism:[1][2][3][4][5] Diazotization at 0–5°C followed by nucleophilic displacement by bromide ions.

Synthesis Workflow Diagram

SynthesisPath Start Start: 2-Fluoro-3-chlorotoluene Nitration Step 1: Nitration (HNO3, H2SO4, 0-25°C) Start->Nitration IsomerSep Isomer Separation (Isolate 6-Nitro isomer) Nitration->IsomerSep Mixture of 4- and 6-nitro Reduction Step 2: Reduction (Fe/HCl or H2/Pd-C) IsomerSep->Reduction Intermediate Intermediate: 4-Chloro-3-fluoro-2-methylaniline Reduction->Intermediate Diazotization Step 3: Diazotization (NaNO2, HBr, <5°C) Intermediate->Diazotization Sandmeyer Step 4: Sandmeyer Reaction (CuBr, Heat) Diazotization->Sandmeyer Diazonium Salt Product Target: This compound Sandmeyer->Product

Caption: Step-wise synthesis via Sandmeyer reaction to ensure correct halogen positioning.

Applications in Drug & Agrochemical Discovery

This compound acts as a "scaffold" intermediate. Its value lies in the differential reactivity of its halogens:

  • Selective Coupling (Suzuki/Buchwald): The C-Br bond is significantly more reactive toward Pd-catalyzed oxidative addition than the C-Cl or C-F bonds. This allows researchers to replace the bromine with an aryl or alkyl group while leaving the chlorine and fluorine intact for later steps.

  • Agrochemical Herbicides: The specific "4-amino-3-halo-6-(substituted)picolinate" class of herbicides often utilizes this benzene ring pattern. The fluorine atom at position 3 enhances metabolic stability against degradation in plants.

  • Steric Modulation: The methyl group at position 2 forces the ring out of planarity when coupled to other aromatics (at position 1), creating specific 3D conformations critical for binding to biological receptors (e.g., auxin receptors).

Handling & Safety Protocols

As a halogenated aromatic, this compound requires standard organic safety protocols.

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.

  • Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

ParameterSpecification
Physical State Solid (Low melting point) or Liquid
Purity Grade Typically >95% for synthesis
Signal Word WARNING
GHS Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

References

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. [Link] (Verified via SMILES match).

  • Google Patents. (2015). Patent US9113629B2: Processes for the preparation of 4-amino-3-halo-6-(substituted)

Sources

A Comprehensive Technical Guide to the Isomers of C₇H₅BrClF: Molecular Properties, Structural Diversity, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated aromatic compounds are foundational scaffolds in modern medicinal chemistry, offering a versatile toolkit for modulating the physicochemical and pharmacokinetic properties of therapeutic agents. The molecular formula C₇H₅BrClF represents a fascinating case study in structural diversity, encompassing a multitude of constitutional and stereoisomers. Each unique isomer possesses distinct properties that can profoundly influence its biological activity, metabolic fate, and synthetic accessibility. This guide provides an in-depth exploration of the molecular weight, formula, and vast isomeric landscape of C₇H₅BrClF. We will dissect the principles of isomerism, present a systematic analysis of the possible structures, and discuss their characterization. Furthermore, we will contextualize the importance of this structural diversity within the drug development pipeline, from lead optimization to the synthesis of complex pharmaceutical intermediates.

Part 1: Fundamental Molecular Properties of C₇H₅BrClF

Any exploration of a chemical entity begins with its fundamental properties. The molecular formula C₇H₅BrClF tells us the exact number of atoms of each element within one molecule.

  • Carbon (C): 7 atoms

  • Hydrogen (H): 5 atoms

  • Bromine (Br): 1 atom

  • Chlorine (Cl): 1 atom

  • Fluorine (F): 1 atom

Molecular Weight Calculation

The molecular weight is a critical parameter for any chemical analysis, particularly in mass spectrometry. It is essential to distinguish between the monoisotopic mass and the average molecular weight.

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This is the precise mass observed in high-resolution mass spectrometry. For C₇H₅BrClF, one of its isomers, 4-bromo-1-(chloromethyl)-2-fluorobenzene, has a calculated monoisotopic mass of 221.92471 Da [1].

  • Average Molecular Weight (Formula Weight): Calculated using the weighted average of the natural abundances of all stable isotopes for each element.

The table below summarizes the atomic masses used for the calculation.

ElementStandard Atomic Weight (Da)Monoisotopic Mass (Da)
Carbon (C)12.01112.00000
Hydrogen (H)1.0081.00783
Bromine (Br)79.90478.91834
Chlorine (Cl)35.45334.96885
Fluorine (F)18.99818.99840
Total (C₇H₅BrClF) 223.484 221.92471
Degrees of Unsaturation

The degree of unsaturation is a calculation used to determine the total number of rings and/or multiple bonds in a molecule. The formula is:

Degrees of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₅BrClF: Degrees of Unsaturation = 7 + 1 - (5/2) - (3/2) + 0 = 8 - 2.5 - 1.5 = 4

A value of 4 is characteristic of a benzene ring, which has one ring and three double bonds. This insight is crucial as it confirms that all isomers of C₇H₅BrClF will contain an aromatic phenyl group.

Part 2: The Isomeric Landscape of C₇H₅BrClF

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms.[2][3] This seemingly subtle difference leads to distinct physical and chemical properties.[4] For C₇H₅BrClF, the possibilities for isomerism are extensive and can be broadly categorized.

Isomer_Classification Isomers Isomers (C₇H₅BrClF) Constitutional Constitutional (Structural) Isomers Isomers->Constitutional Different Connectivity Stereoisomers Stereoisomers Isomers->Stereoisomers Same Connectivity, Different 3D Arrangement Positional Positional Isomers Constitutional->Positional Functional Functional Group Isomers Constitutional->Functional Enantiomers Enantiomers (Chiral Molecules) Stereoisomers->Enantiomers

Caption: Classification of isomer types relevant to C₇H₅BrClF.

Constitutional (Structural) Isomers

These isomers differ in the connectivity of their atoms.[5][6] For C₇H₅BrClF, this primarily manifests as positional and functional group isomerism.

A. Positional Isomerism on the Aromatic Ring

The most significant source of isomerism arises from the various possible arrangements of the four different substituents (–Br, –Cl, –F, and –CH₃ or a derivative) on the six-carbon benzene ring.

  • Case 1: Substituted Toluenes (C₆H₂BrClF-CH₃) In this case, the methyl group (–CH₃) and the three halogen atoms are directly attached to the benzene ring. The number of possible arrangements is substantial. For a tetrasubstituted benzene ring with four different groups, there are 30 possible positional isomers.

  • Case 2: Substituted Benzyl Halides Here, one of the halogens is attached to the methyl group, creating a benzyl halide derivative. This creates new sets of isomers.

    • Fluoromethyl-substituted: C₆H₃BrCl-CH₂F (e.g., 1-(bromomethyl)-2-chloro-3-fluorobenzene)

    • Chloromethyl-substituted: C₆H₃BrF-CH₂Cl (e.g., 1-(chloromethyl)-2-bromo-3-fluorobenzene)

    • Bromomethyl-substituted: C₆H₃ClF-CH₂Br (e.g., 1-(bromomethyl)-2-chloro-3-fluorobenzene)

For each of these cases, the three substituents on the ring (e.g., –Br, –Cl, and –CH₂F) can be arranged in multiple ways (ortho, meta, para relative to each other), leading to another large set of unique isomers.

The table below provides a representative sample of the vast number of possible constitutional isomers to illustrate this diversity.

Isomer NameSubstituent TypeRationale for Inclusion
2-Bromo-3-chloro-4-fluorotolueneSubstituted TolueneExample of adjacent (vicinal) and sequential substitution.
4-Bromo-2-chloro-6-fluorotolueneSubstituted TolueneExample of a highly asymmetric substitution pattern.
1-Bromo-3-chloro-5-fluorotolueneSubstituted TolueneExample of a symmetric (1,3,5) substitution pattern.
4-Bromo-1-(chloromethyl)-2-fluorobenzeneSubstituted Benzyl HalideThe specific isomer identified in PubChem[1].
1-(Bromomethyl)-4-chloro-2-fluorobenzeneSubstituted Benzyl HalideIsomer of the above, with halogen positions swapped.
2-Bromo-4-(fluoromethyl)-1-chlorobenzeneSubstituted Benzyl HalideDemonstrates the fluoromethyl functional group.
Stereoisomerism

Stereoisomers have the same atomic connectivity but differ in their three-dimensional spatial arrangement.[7]

Chirality and Enantiomers A molecule is chiral if it is non-superimposable on its mirror image. This typically occurs at a stereocenter, such as a carbon atom bonded to four different groups.[8][9]

Several isomers of C₇H₅BrClF can be chiral. For instance, if the carbon of the methyl group is substituted with three different atoms plus the phenyl ring, it becomes a chiral center.

  • Example of a Chiral Isomer: Consider the hypothetical isomer (bromochlorofluoromethyl)benzene (C₆H₅-CHBrClF). The benzylic carbon is attached to four different groups:

    • A phenyl group (–C₆H₅)

    • A bromine atom (–Br)

    • A chlorine atom (–Cl)

    • A fluorine atom (–F)

This molecule would exist as a pair of enantiomers, designated (R) and (S), which would rotate plane-polarized light in opposite directions. For drug development, this is a critical consideration, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles.

Part 3: Experimental Characterization and Differentiation

Distinguishing between dozens of potential isomers requires a sophisticated analytical workflow. The goal is twofold: first, to separate the isomers from each other, and second, to unambiguously identify the structure of each isolated compound.

Separation Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Separation is based on the differential partitioning of analytes between a stationary phase (e.g., C18 silica) and a mobile phase.

    • Application: Isomers of C₇H₅BrClF will have slightly different polarities and shapes, leading to different retention times. Chiral HPLC, using a chiral stationary phase, is essential for separating enantiomers.

    • Protocol:

      • Dissolve the isomer mixture in a suitable solvent (e.g., acetonitrile).

      • Inject the sample onto a reverse-phase C18 column.

      • Elute with a gradient of water and acetonitrile.

      • Monitor the eluent using a UV detector (aromatic rings absorb UV light) and collect fractions corresponding to each peak.

  • Gas Chromatography (GC):

    • Principle: Separation is based on the volatility of the analytes and their interaction with a stationary phase in a long, heated column.

    • Application: Suitable for the volatile isomers of C₇H₅BrClF. Different isomers will have slightly different boiling points and interactions, resulting in separation.

    • Protocol:

      • Vaporize a dilute solution of the isomer mixture in the heated injection port.

      • The vapor is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5).

      • The column temperature is gradually increased (a temperature ramp) to elute compounds in order of increasing boiling point.

      • Detection is typically performed by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (GC-MS).

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The splitting patterns (coupling) and chemical shifts in the aromatic region (approx. 7-8 ppm) are unique fingerprints for each positional isomer.

    • ¹³C NMR: Shows the number of unique carbon environments. The number of signals in the aromatic region directly reflects the symmetry of the substitution pattern.

    • ¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is an exceptionally powerful and sensitive tool for identifying fluorine-containing isomers, providing a distinct signal for each unique fluorine environment.

  • Mass Spectrometry (MS):

    • Principle: Molecules are ionized, and their mass-to-charge ratio (m/z) is measured.

    • Application: While all isomers have the same molecular weight, their fragmentation patterns upon ionization (e.g., in GC-MS) can differ. The loss of specific fragments (e.g., Br, Cl, CH₂Cl) can provide clues to the original structure. High-resolution MS confirms the elemental composition to a high degree of accuracy.

Workflow cluster_0 Synthesis & Separation cluster_1 Identification & Verification cluster_2 Application Synthesis Synthetic Reaction Mixture (Multiple Isomers) Separation Chromatography (HPLC or GC) Synthesis->Separation Injection Isolated Isolated Isomer Fraction Separation->Isolated Fraction Collection MS Mass Spectrometry (Confirm Mass & Formula) Isolated->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Determine Connectivity) Isolated->NMR Structure Structure Elucidation MS->Structure NMR->Structure Purity Purity & Identity Confirmed Structure->Purity Screening Biological Screening (SAR Studies) Purity->Screening

Caption: Experimental workflow for isomer separation and identification.

Part 4: Relevance and Application in Drug Development

The precise placement of halogen atoms on a drug scaffold is a cornerstone of modern medicinal chemistry, a practice known as "halogen tuning." The various isomers of C₇H₅BrClF serve as excellent models for understanding these principles and can act as valuable pharmaceutical intermediates.[]

Structure-Activity Relationship (SAR)

The biological activity of a molecule is intimately linked to its structure. Changing the position of a halogen atom can drastically alter a compound's properties:

  • Electronic Effects: Fluorine is highly electronegative, while bromine and chlorine are less so. Placing these atoms at different positions on the ring modifies the electron density, which can affect how the molecule binds to its protein target (e.g., by altering the pKa of a nearby functional group).

  • Lipophilicity: Halogens increase a molecule's lipophilicity ("greasiness"), which affects its ability to cross cell membranes, its solubility, and its binding to plasma proteins. The position of the halogen fine-tunes this effect.

  • Metabolic Stability: Halogens can be used to block sites of metabolism. By placing a halogen at a position on the ring that is susceptible to oxidation by cytochrome P450 enzymes, chemists can increase the drug's half-life. Each positional isomer will present a different metabolic profile.

Role as Pharmaceutical Intermediates

While a C₇H₅BrClF isomer may not be an active pharmaceutical ingredient (API) itself, it can be a critical building block.[11] The halogen atoms provide reactive handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental to building more complex molecular architectures.[12] The ability to synthesize a specific, pure isomer is paramount, as introducing the wrong isomer into a synthetic sequence would lead to impurities that are difficult to remove and could have unintended biological effects.[13]

The Challenge of Isomer-Specific Synthesis

Controlling the regioselectivity (where substituents add to the ring) of aromatic substitution reactions is a significant synthetic challenge. The development of synthetic routes that can produce a single desired isomer of C₇H₅BrClF in high yield and purity is a non-trivial task that requires deep expertise in organic synthesis. This challenge underscores the importance of the analytical methods described in Part 3 to validate the outcome of such syntheses.

Conclusion

The molecular formula C₇H₅BrClF is not a single entity but a gateway to a large family of distinct chemical compounds. Its degrees of unsaturation point to an aromatic core, and the principles of isomerism predict dozens of unique constitutional and stereoisomers. This structural diversity is not merely a chemical curiosity; it is a critical factor in the field of drug development. Each isomer possesses a unique three-dimensional shape and electronic profile, leading to different biological activities, metabolic pathways, and toxicological properties. For researchers and scientists, understanding this isomeric complexity is fundamental to designing safer, more effective medicines and to developing the robust synthetic and analytical methods required to bring them from the laboratory to the clinic.

References

  • PubChem. 4-bromo-1-(chloromethyl)-2-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. 12 constitutional isomers of molecular formula C4H7Cl... Doc Brown's Advanced Level Chemistry. [Link]

  • AdiChemistry. STRUCTURAL ISOMERISM IN ORGANIC COMPOUNDS... AdiChemistry. [Link]

  • Doc Brown's Chemistry. 4 constitutional isomers of molecular formula C3H5Cl... Doc Brown's Advanced Level Chemistry. [Link]

  • Clark, J. structural isomerism. Chemguide. [Link]

  • Study.com. Structural Isomers Definition, Types & Examples. Study.com. [Link]

  • PubChem. Bromochlorofluoromethane, (-)-. National Center for Biotechnology Information. [Link]

  • PubChem. C7H5. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Structural isomers of molecular formula C5H7X. Doc Brown's Advanced Level Chemistry. [Link]

  • Chemistry LibreTexts. 1.7.1: Isomers. [Link]

  • EBSCO. Isomeric Forms Of Molecules. Research Starters. [Link]

  • Rosen, B. R., et al. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. PMC, National Institutes of Health. [Link]

  • Quora. What are the physical properties of structural isomers? Quora. [Link]

Sources

physical properties of polyhalogenated toluene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Polyhalogenated Toluene Derivatives

Introduction: The Significance of Halogenated Toluenes

Polyhalogenated toluene derivatives represent a broad class of aromatic compounds where one or more hydrogen atoms on the toluene ring or its methyl group are substituted by halogens (Fluorine, Chlorine, Bromine, Iodine). These molecules are not merely academic curiosities; they are pivotal intermediates and building blocks in numerous high-value industries, including pharmaceuticals, agrochemicals, and specialty materials.[1] Their utility stems from the profound impact that halogenation—the type of halogen, the degree of substitution, and the specific isomeric position—has on the molecule's reactivity and physical properties.

For researchers in drug development, understanding these physical properties is paramount. Characteristics such as melting point, boiling point, and solubility directly influence reaction conditions, purification strategies (e.g., crystallization, distillation), formulation, and even bioavailability. This guide provides a detailed exploration of these core physical properties, the experimental methodologies for their determination, and the underlying structure-property relationships that govern their behavior.

Thermal Properties: Melting and Boiling Points

The transition between solid, liquid, and gaseous states is dictated by the strength of intermolecular forces. In polyhalogenated toluenes, these forces are primarily van der Waals interactions (London dispersion forces and dipole-dipole interactions). The nature and position of the halogen substituents critically influence these forces and, consequently, the melting and boiling points.

Factors Influencing Thermal Properties
  • Molar Mass: As the number of halogen substituents increases, or as we move down the halogen group (F → Cl → Br → I), the molar mass of the derivative increases. This leads to stronger London dispersion forces, generally resulting in higher boiling points.

  • Isomerism and Molecular Symmetry: The position of the halogens on the toluene ring has a dramatic effect on the melting point. Symmetrical isomers, such as p-chlorotoluene, can pack more efficiently into a crystal lattice.[2] This tight packing requires more energy to overcome, leading to a significantly higher melting point compared to its less symmetrical ortho- and meta- counterparts, even though their boiling points are very similar.[2]

  • Dipole Moment: While halogenation introduces polarity, the overall molecular dipole moment depends on the vector sum of individual bond dipoles. Symmetrical substitution can lead to a cancellation of dipoles, reducing the overall polarity and its contribution to intermolecular forces.

Tabulated Thermal Properties

The following table summarizes the melting and boiling points for a selection of monochlorinated and α-chlorinated toluene derivatives.

Compound NameSystematic NameMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
o-Chlorotoluene1-Chloro-2-methylbenzene126.59-35[2]159[2]
m-Chlorotoluene1-Chloro-3-methylbenzene126.59-47[2]162[2]
p-Chlorotoluene1-Chloro-4-methylbenzene126.597.5[2][3]162[2]
Benzyl chloride(Chloromethyl)benzene126.59-45[4]179[4]
Benzal chloride(Dichloromethyl)benzene161.03-17[4]205[4]
Benzotrichloride(Trichloromethyl)benzene195.48-5[4]221[4]

Data compiled from various sources.[2][3][4]

Experimental Protocol: Melting Point Determination (Capillary Method)

Determining a compound's melting point is a fundamental technique for identification and purity assessment. A pure crystalline solid exhibits a sharp and narrow melting range, typically 0.5-1°C.[5][6] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[6]

Methodology:

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered by crushing it on a clean, dry surface.[5][7]

  • Capillary Tube Loading: Take a glass capillary tube sealed at one end. Dip the open end into the powdered sample. Gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. A sample height of 1-2 cm is sufficient.[8][9]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.[9]

  • Heating and Observation:

    • If the approximate melting point is known, heat the sample rapidly to about 10-15°C below the expected temperature.[9]

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

    • Carefully observe the sample.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T1 - T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Analysis A Dry & Powder Sample B Load Capillary Tube (1-2 cm) A->B Tap to pack C Insert into Apparatus D Rapid Heat (to ~15°C below MP) C->D E Slow Heat (1-2°C / min) D->E F Observe & Record T1 (First Liquid) E->F G Observe & Record T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H I Assess Purity (Sharpness of Range) H->I

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[10] For research purposes where sample quantities may be limited, the microscale (Thiele tube) method is highly effective.

Methodology:

  • Sample Preparation: Add a small amount of the liquid sample (less than 0.5 mL) into a small test tube or a fusion tube.[11]

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place this capillary tube, open-end down, into the liquid sample.[11]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gently.[10][11]

  • Observation: As the liquid heats, air trapped in the inverted capillary will slowly bubble out. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12]

  • Data Recording: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[11] This moment signifies that the vapor pressure inside the capillary has become equal to the external atmospheric pressure.

Solubility Profile

The principle of "like dissolves like" is the cornerstone of understanding solubility. Polyhalogenated toluenes, being composed of a non-polar aromatic ring and methyl group, and moderately polar carbon-halogen bonds, exhibit predictable solubility patterns.

  • In Non-Polar Solvents: They are generally highly soluble or miscible with non-polar organic solvents like hexane, benzene, and toluene itself.[13][14] The dissolution is driven by favorable London dispersion forces between the solute and solvent molecules.

  • In Polar Aprotic Solvents: They are also typically soluble in polar aprotic solvents such as chloroform, dichloromethane, and tetrahydrofuran (THF).

  • In Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is variable and decreases as the degree of halogenation increases the molecule's overall non-polar character.

  • In Water: Due to their predominantly non-polar nature and inability to form hydrogen bonds, polyhalogenated toluenes are practically insoluble in water.[2][4][15]

The introduction of halogens can subtly influence solubility. For instance, substitution with chlorine and bromine has been observed to increase the solubility of other aromatic systems in certain organic solvents.[16]

Experimental Protocol: Solubility Determination (Soxhlet Extraction)

For compounds with limited solubility in a particular solvent, or for extracting a soluble component from a solid matrix, Soxhlet extraction is a powerful and exhaustive technique.[17][18] It ensures that the sample is repeatedly washed with fresh, condensed solvent, maximizing extraction efficiency.[19][20]

Methodology:

  • Sample Preparation: A known mass of the finely ground solid sample is placed inside a porous cellulose thimble.

  • Apparatus Assembly:

    • Place the solvent in a round-bottom flask.

    • Insert the thimble containing the sample into the main chamber of the Soxhlet extractor.

    • Attach the extractor to the round-bottom flask below and a condenser above.

  • Extraction Cycle:

    • Heat the solvent in the flask to a boil. The solvent vapor travels up the side arm of the extractor.[20]

    • The vapor enters the condenser, cools, and drips down onto the sample in the thimble.[19]

    • The extraction chamber slowly fills with the warm solvent, dissolving the soluble components.

    • Once the solvent reaches the top of the siphon arm, the entire volume of the solvent-extract solution is siphoned back into the round-bottom flask.[20]

  • Completion: This cycle repeats automatically. The process is run for several hours or until a complete extraction is achieved. The non-volatile solute concentrates in the round-bottom flask as the solvent is continuously recycled.

Density

Density is a fundamental physical property defined as mass per unit volume. For polyhalogenated toluenes, density is heavily influenced by the mass of the halogen atoms.

  • Trend: The density of halogenated toluenes increases significantly with the atomic mass of the halogen (F < Cl < Br < I) and with the number of halogen substituents. All monochlorotoluenes, for example, are denser than water.[2] The density of pure iodine is approximately 4.93 g/cm³.[21][22][23]

Tabulated Density Data
Compound NameDensity (g/mL at 20°C)
Toluene0.862[14]
o-Chlorotoluene1.073[2]
m-Chlorotoluene1.072[2]
p-Chlorotoluene1.070 (approx.)[2][3]
Benzyl chloride1.100[4]
Experimental Protocol: Density Determination (Pycnometer Method)

A pycnometer is a glass flask with a precisely calibrated volume, designed for highly accurate density measurements of liquids and solids.[24][25][26] The method's precision is primarily limited by the accuracy of the analytical balance used.[26][27]

Methodology:

  • Preparation: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.[25]

  • Weigh with Sample (Liquid):

    • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

    • Insert the stopper, which has a fine capillary. Excess liquid will be forced out through the capillary, ensuring the volume is precisely maintained.[24]

    • Carefully wipe any excess liquid from the outside of the pycnometer.

    • Weigh the filled pycnometer. Record this mass as m₁.[25]

  • Calculation (Liquid):

    • The mass of the liquid is m_liquid = m₁ - m₀.

    • The density (ρ) is calculated using the known calibrated volume (V) of the pycnometer: ρ = (m₁ - m₀) / V .[24]

  • Measurement (Solid): To measure the density of a solid, an additional step is required involving a liquid of known density (e.g., water) in which the solid is insoluble. The process involves weighing the pycnometer empty, with the solid, with the solid and filled with the known liquid, and finally with only the known liquid. This allows for the determination of the solid's volume by displacement.

Density_Workflow A 1. Clean & Dry Pycnometer B 2. Weigh Empty Pycnometer (m₀) A->B C 3. Fill with Liquid Sample B->C D 4. Insert Stopper (Expel Excess) C->D E 5. Weigh Filled Pycnometer (m₁) D->E F 6. Calculate Mass (m₁ - m₀) E->F G 7. Calculate Density ρ = mass / V_pycnometer F->G

Caption: Workflow for Liquid Density Determination using a Pycnometer.

Structure-Property Relationships: A Synthesis

The physical properties of polyhalogenated toluenes are not isolated values but are direct consequences of their molecular structure. Understanding these relationships is key to predicting the behavior of novel derivatives and making informed decisions in experimental design.

Structure_Property_Relationships Structure Molecular Structure Halogen Halogen Identity (F, Cl, Br, I) Structure->Halogen Number Number of Halogens Structure->Number Position Isomeric Position (ortho, meta, para) Structure->Position Mass Molar Mass Halogen->Mass Polarity Dipole Moment Halogen->Polarity Number->Mass Symmetry Molecular Symmetry & Crystal Packing Position->Symmetry Position->Polarity BP Boiling Point Mass->BP Van der Waals Density Density Mass->Density MP Melting Point Symmetry->MP Lattice Energy Polarity->BP Solubility Solubility Polarity->Solubility Like Dissolves Like

Caption: Interrelation of Molecular Structure and Physical Properties.

This diagram illustrates that fundamental structural choices—which halogen to use, how many, and where to place them—directly control intermediate molecular characteristics like mass, symmetry, and polarity. These characteristics, in turn, govern the macroscopic physical properties that are critical for laboratory work and industrial application. For instance, selecting a para isomer (Position) enhances molecular symmetry, which drastically increases the melting point, a key consideration for purification by crystallization. Similarly, increasing the number of heavy halogens like bromine or iodine will invariably increase the compound's density and boiling point.

Conclusion

The are a direct and predictable function of their molecular architecture. By understanding the interplay between halogen type, substitution pattern, and intermolecular forces, researchers can anticipate the behavior of these compounds. This foresight is invaluable, enabling more efficient design of synthetic routes, development of robust purification protocols, and successful formulation of final products. The experimental techniques detailed herein provide the practical framework for validating these properties, ensuring the quality and consistency required in the demanding fields of chemical research and drug development.

References

  • Howard, P. H., & Meylan, W. M. (1997). Handbook of Physical Properties of Organic Chemicals. CRC Press LLC.[28]

  • Mackay, D., Shiu, W. Y., Ma, K. C., & Lee, S. C. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals (2nd ed.). CRC Press.[29][30][31]

  • Wikipedia contributors. (2023). Chlorotoluene. Wikipedia.[2]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment.[5]

  • Thompson, S. (n.d.). Experiment 1: Melting-point Determinations.[6]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.[7]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.[8]

  • Erichsen GmbH & Co. KG. (n.d.). Pycnometers for Precise Density Determination.[24]

  • Borosil Scientific. (n.d.). Soxhlet Extraction: Basics & Principle.[17]

  • Calibratorman. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure.[25]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P).[10]

  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More.[26]

  • Utah Tech University. (n.d.). Measuring a Boiling Point.[32]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.[9]

  • METTLER TOLEDO. (n.d.). Density Measurement | Your Essential Guide.[27]

  • Sabljić, A. (2006, September 24). Quantitative Structure-property Relationships for Aqueous Solubilities of Halogenated Aromatic Compounds. Taylor & Francis.[33]

  • Royal Society of Chemistry. (n.d.). Soxhlet extraction | Resource.[18]

  • Cromlab. (2025, June 24). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory.[19]

  • Chemconnections.org. (n.d.). Boiling Point Determination.[34]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.[11]

  • University of Leipzig. (n.d.). M5e “Density of Solids and Liquids (Pycnometer, Law of Archimedes)”.[35]

  • LCGC International. (2019, August 1). Looking at the Past to Understand the Future: Soxhlet Extraction.[20]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure.[12]

  • Kim, J., et al. (2020, March 10). Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. PMC.[36]

  • Loew, G. H., et al. (n.d.). Explorations of molecular structure-property relationships. PubMed.[37]

  • International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.[4]

  • Rupe, S. C., & Niyogi, K. K. (1993, November 1). Solubility of C60 in a Variety of Solvents.[16]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 1-Bromooctane in Organic Solvents.[13]

  • PubChem. (n.d.). 4-Chlorotoluene. National Center for Biotechnology Information.[3]

  • Wikipedia contributors. (2023). Iodotoluene. Wikipedia.[38]

  • Polymer Properties Database. (n.d.). Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends.[1]

  • Wikipedia contributors. (2024). Toluene. Wikipedia.[14]

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An In-Depth Technical Guide to 1-Bromo-4-chloro-3-fluoro-2-methylbenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the procurement, handling, and application of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene (CAS No. 943830-58-8). As a polysubstituted aromatic compound, this reagent serves as a versatile building block in modern synthetic chemistry. Its unique arrangement of halogen and methyl substituents offers a platform for regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science. This guide moves beyond a simple datasheet to explain the causality behind its synthesis, purification, and reactivity, empowering researchers to utilize this compound with scientific rigor and safety.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic building block. The benzene core is decorated with four distinct substituents, each offering a potential site for chemical modification. The strategic value of this molecule lies in the differential reactivity of the three halogen atoms (Fluorine, Chlorine, Bromine). This allows for selective, stepwise reactions such as metal-halogen exchange, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions. The presence of the methyl group also influences the electronic properties and steric environment of the ring, providing another layer of control for the synthetic chemist. This guide will provide the foundational knowledge necessary to exploit these features in a research setting.

Physicochemical and Structural Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in experiments. The data below is compiled from various chemical supplier databases and computational models.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 943830-58-8[1]
Molecular Formula C₇H₅BrClF[2]
Molecular Weight 223.47 g/mol [2]
Appearance Solid or Liquid (Expected)Inferred
Boiling Point ~80 °C @ 3 Torr (for isomer)[3]
XLogP3 3.7 (Predicted)[2]
InChI Key PVDHZYNJLJWOOX-UHFFFAOYSA-N (Isomer)[2]

Below is a 2D structural representation generated using Graphviz.

Caption: 2D structure of this compound.

Synthesis, Purification, and Quality Assurance

Plausible Synthetic Routes

While specific, scaled-up manufacturing processes for this exact molecule are proprietary, a plausible retrosynthetic analysis can be constructed based on established organic chemistry principles for polysubstituted benzenes.[4] A common strategy involves the sequential functionalization of a simpler, commercially available toluene or aniline derivative.

One logical approach begins with a substituted aniline, leveraging the powerful directing effects of the amino group and the robust chemistry of diazotization.[5][6]

synthesis_workflow A Substituted Aniline (e.g., 4-chloro-3-fluoro-2-methylaniline) B Diazotization (NaNO₂, H₂SO₄) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Sandmeyer Reaction (CuBr) C->D Step 2 E Target Molecule (this compound) D->E Final Product

Caption: Plausible synthetic workflow via a Sandmeyer reaction.

  • Causality : This pathway is chosen because diazotization of anilines is a highly reliable method for introducing a wide variety of substituents onto an aromatic ring.[7] The Sandmeyer reaction, specifically, provides an effective means to install a bromine atom.[5] The starting aniline itself would be synthesized through a multi-step process likely involving nitration, reduction, and halogenation reactions where the order of steps is critical to achieve the desired substitution pattern.[4]

Purification Methodologies

For halogenated aromatic compounds, particularly isomers, achieving high purity is a significant challenge. The final product of the synthesis will likely contain isomeric impurities.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective, scalable purification method.

  • Adsorptive Separation: For isomers with very close boiling points, selective adsorption chromatography is a powerful technique. Patents for related halotoluenes describe processes using zeolites (crystalline aluminosilicates) as the stationary phase.[8][9] The principle relies on the subtle differences in the polarity and shape of the isomers, which causes them to interact differently with the adsorbent material.[10] A desorbent, often a mixture of a solvent like chlorobenzene and an alkane, is then used to recover the adsorbed, purified component.[8][9]

Quality Control and Self-Validation

When purchasing or synthesizing this compound, researchers must independently verify its identity and purity. Some suppliers explicitly state that they do not collect analytical data and that the buyer assumes this responsibility.[11]

Recommended QC Protocol:

  • Obtain a Certificate of Analysis (CoA): Always request a CoA from the supplier. While it may be limited, it provides a lot number and basic specifications.

  • Run Spectroscopic Analyses:

    • ¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. The proton NMR should show a distinct signal for the methyl group and complex splitting patterns for the aromatic protons.

    • Mass Spectrometry (MS): GC-MS is ideal. It will confirm the molecular weight (223.47 g/mol ) and the characteristic isotopic pattern for molecules containing one bromine and one chlorine atom.[2] The fragmentation pattern can also provide structural clues.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for aromatic C-H stretching, C=C ring stretches, and C-Halogen bond vibrations.[12]

  • Assess Purity: The integration of signals in the NMR spectrum and the peak area in a GC chromatogram can provide a quantitative measure of purity.

Reactivity and Applications in Synthesis

The utility of this compound stems from the ability to selectively target its different functional groups.

reactivity_sites Potential Sites for Chemical Transformation Metalation Metal-Halogen Exchange (Grignard, Lithiation) - Most reactive at Br center->Metalation Position 1 (C-Br) SNAr Nucleophilic Aromatic Substitution - Most reactive at F (activated position) center->SNAr Position 3 (C-F) Coupling Cross-Coupling (Suzuki, Heck, etc.) - Reactive at Br and Cl center->Coupling Position 1 (C-Br) Position 4 (C-Cl) EAS Electrophilic Aromatic Substitution - Ring is deactivated; harsh conditions needed center->EAS Position 5 or 6 (C-H)

Caption: Regioselectivity of common reactions on the molecule.

  • Metal-Halogen Exchange: The C-Br bond is the most labile towards metals like magnesium (for Grignard reagent formation) or organolithium reagents (like n-BuLi). This allows for the selective formation of an organometallic intermediate at position 1, which can then be reacted with a wide range of electrophiles. This reaction would typically be performed at low temperatures (-78 °C) in an anhydrous ether solvent.

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond is the most susceptible to SNAr, especially given its position relative to other halogens.[13][14] Strong nucleophiles (e.g., alkoxides, amines) can displace the fluoride, a reaction often requiring a polar aprotic solvent (like DMF or DMSO) and elevated temperatures.

  • Transition-Metal Catalyzed Cross-Coupling: The C-Br and C-Cl bonds are both suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The higher reactivity of the C-Br bond allows for selective coupling at position 1 by careful choice of catalyst (typically Palladium-based) and reaction conditions, leaving the C-Cl bond intact for a subsequent, different coupling reaction.

Procurement for Research

  • Supplier Vetting: Choose suppliers who specialize in chemical building blocks for research and development. Companies like Sigma-Aldrich, Fluorochem, and BLD Pharm list this compound or its isomers.[1][11][15]

  • Purity and Analytical Data: Inquire about the available purity grades and if any analytical data (like an NMR or GC-MS spectrum) is available for the specific batch you are purchasing. As noted, for rare or "early discovery" chemicals, this may not be available, and the price will reflect the synthesis effort rather than extensive QC.[11]

  • Lead Times: This is not a common commodity chemical. Inquire about stock status and lead times, as it may be synthesized on demand.

Safety, Handling, and Storage

Based on SDS information for closely related isomers, this compound should be handled with care, assuming it presents similar hazards.[16][17][18][19]

  • Hazard Classification: Expected to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[16][18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[18]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[19]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[16]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.[17]

    • Skin Contact: Immediately wash with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

References

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  • Zinnen, H. M., & Imai, T. (1988). U.S. Patent No. 4,794,202.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 1-bromo-4-chloro-3-fluorobenzene AldrichCPR Product Page.
  • BLDpharm. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Product Page.
  • Fisher Scientific.
  • Fluorochem. 1-Bromo-2-chloro-3-fluoro-4-methylbenzene Product Page.
  • Guidechem. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Wiki.
  • PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.
  • Zinnen, H. M., & Gembicki, S. A. (1992). U.S. Patent No. 5,143,685.
  • ECHEMI. 1-Bromo-4-chloro-2-fluorobenzene SDS.
  • PubChemLite. 1-bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene.
  • O'Connor, D. E. (1971). U.S. Patent No. 3,560,579.
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  • Brainly.in.
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  • PubChem. 2-Bromo-4-chloro-3-fluoro-1-methylbenzene.
  • NIST. 1-Bromo-4-chloro-2-fluorobenzene. NIST Chemistry WebBook.
  • CN111359675A. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • ChemicalBook. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum.
  • BLDpharm. 1-Bromo-4-chloro-2-fluoro-3-methylbenzene Product Page.
  • MilliporeSigma. 1-Bromo-3-chloro-2-fluoro-4-methylbenzene.
  • ECHEMI. 1-Bromo-3-chloro-2-fluoro-4-methylbenzene Formula.
  • ChemScene. 1-Bromo-3-fluoro-2-methylbenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D.
  • ResearchGate.
  • Arakawa, Y., & Nishi, M. (1982). EP Patent No. 0046665A1.
  • LibreTexts Chemistry. (2022, December 12).
  • PubChem. 1-Bromo-4-chloro-2-fluoro-3-methylbutane.
  • MilliporeSigma. 1-Bromo-2-chloro-4-methylbenzene.
  • Roberts, J. D., Vaughan, C. W., Carlsmith, L. A., & Semenow, D. A. Orientation in Aminations of Substituted Halobenzenes. Journal of the American Chemical Society.
  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
  • PubMed. (2024, August 6).
  • Evans, M. (2023, January 16). Multi-step Synthesis of Substituted Benzenes. YouTube.
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safety data sheet (SDS) for 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an advanced technical whitepaper and operational safety manual for 1-Bromo-4-chloro-3-fluoro-2-methylbenzene .[1][2] It is designed for researchers requiring actionable data on handling, reactivity, and safety protocols beyond standard regulatory compliance.[1][2]

Executive Technical Summary

This compound (C₇H₅BrClF) is a highly functionalized tetra-substituted benzene derivative.[1][2] It serves as a critical "scaffold" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals where precise halogen positioning dictates metabolic stability and binding affinity.[1][2]

Why this molecule matters:

  • Orthogonal Reactivity: It possesses three distinct handles (Br, Cl, F) with varying bond dissociation energies, allowing for sequential, chemoselective functionalization.[1][2]

  • Steric Architecture: The ortho-methyl group adjacent to the bromine atom introduces steric strain, influencing the selectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

  • Fluorine Effect: The fluorine atom at position 3 modulates the pKa of neighboring protons and enhances lipophilicity (LogP), a key parameter in drug design.[1][2]

Physicochemical Profile & Identification

PropertySpecificationTechnical Note
IUPAC Name This compoundSystematic numbering prioritizes Bromo (1) alphabetically.[1][2]
CAS Number 1628524-91-3Verified identifier for this specific isomer [1].[1][2]
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Physical State Solid (Low Melting)Likely a crystalline solid or semi-solid at RT due to symmetry breaking.[2]
Melting Point 35–45 °C (Predicted)Handle as a solid; may melt in warm laboratory conditions.[2]
Boiling Point ~245 °C (at 760 mmHg)High boiling point suggests low volatility, but aerosols are hazardous.[1][2]
LogP 3.96 ± 0.3Highly lipophilic; readily crosses biological membranes.[2]
Solubility DMSO, DCM, EtOAcInsoluble in water.[1][2]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of polyhalogenated toluenes.[1][2]

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects (Predicted based on halogen content).[1][2]

Precautionary Statements (Operational)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Chemical Goggles).[1][2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

  • P273: Avoid release to the environment (Collect all aqueous waste).

Reactivity & Synthesis Strategy

The core value of this molecule lies in its chemoselectivity .[1][2] As a researcher, you must understand the reactivity hierarchy to prevent side reactions.[1][2]

The Reactivity Hierarchy

The molecule features a "Reactivity Gradient" that allows for stepwise functionalization:

  • Site A (C-Br, Pos 1): Most reactive.[1][2] Susceptible to Lithium-Halogen exchange (at -78°C) or Pd-catalyzed coupling.[1][2] Caveat: The C2-Methyl group provides steric hindrance, requiring active ligands (e.g., S-Phos, X-Phos) for efficient coupling.[1][2]

  • Site B (C-Cl, Pos 4): Intermediate reactivity.[1][2] Generally inert to standard Suzuki conditions used for the Bromide but can be activated using oxidative addition promoters (e.g., Pd(OAc)₂/RuPhos) in a second step.[1][2]

  • Site C (C-F, Pos 3): Least reactive. Stable to most transition metal catalysis; serves as a metabolic blocker or electronic modulator.[1][2]

Visualization: Chemoselectivity Map

The following diagram illustrates the logical flow of functionalization.

ReactivityMap Core 1-Bromo-4-chloro- 3-fluoro-2-methylbenzene Br_Site Site 1: C-Br Bond (High Reactivity) Core->Br_Site Sterically Hindered by Methyl Group Cl_Site Site 4: C-Cl Bond (Medium Reactivity) Core->Cl_Site Activated by neighboring F F_Site Site 3: C-F Bond (Metabolic Shield) Core->F_Site Electronic Modulation Product_A Biaryl Intermediate (via Suzuki Coupling) Br_Site->Product_A Pd(0) / S-Phos Boronic Acid Product_B Drug Candidate (via Buchwald Amination) Product_A->Product_B Step 2: Pd(OAc)2 / Amine (Targets Cl)

Caption: Chemoselective functionalization strategy. Note the steric influence of the methyl group on the bromine position.[1][2]

Operational Protocols

Handling & Storage[1]
  • Hygroscopicity: Low, but hydrolysis of the C-Br bond is possible under extreme basic conditions at high heat.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound may discolor (yellowing) upon oxidation; this generally does not affect coupling efficiency but indicates surface degradation.[1][2]

  • Weighing: Use an anti-static gun if the solid is fluffy.[1][2] For milligram-scale weighing, dissolve in DCM and aliquot volumetrically to ensure accuracy.[1][2]

Experimental Workflow: Selective Suzuki Coupling

Objective: Couple the C-Br position while leaving the C-Cl intact.[1][2]

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.1 eq[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) - Selected for robustness against sterics.[1][2]

  • Base: K₂CO₃ (2.0 eq)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) degassed.[1][2]

Step-by-Step:

  • Charge: Add solid substrate, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Purge: Seal vial and cycle Vacuum/Argon (3x) to remove oxygen (critical to prevent homocoupling).

  • Solvent: Add degassed solvent via syringe.[1][2]

  • Catalyst: Add Pd catalyst quickly under a positive Argon flow.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid activating the C-Cl bond.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: Monitor by TLC (Hexane/EtOAc). The product will be more polar than the starting material.[1][2]

Emergency Response (Self-Validating Systems)

Spill Management
  • Small Spill (<5g):

    • Isolate: Evacuate immediate area (radius 5m) if dust is visible.[1][2]

    • PPE: Wear N95/P100 respirator, nitrile gloves, and goggles.[1][2]

    • Neutralize: Cover with wet sand or vermiculite to prevent dust generation.[1][2]

    • Clean: Scoop into a hazardous waste container labeled "Halogenated Organic Solid."

    • Decontaminate: Wipe surface with acetone followed by soap water.[1][2]

Fire Fighting
  • Media: CO₂, Dry Chemical, or Foam.[1][2] Do NOT use high-volume water jet (spreads contamination).[1][2]

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Carbon Monoxide.[1][2]

  • Action: Firefighters must wear SCBA.[1][2] The presence of Fluorine implies potential HF formation; calcium gluconate gel should be available for skin exposure treatment.[1][2]

References

  • Chemical Identification: National Center for Biotechnology Information.[1][2] (2025).[1][2][3] PubChem Compound Summary for CID 84789342, 2-Bromo-4-chloro-3-fluoro-1-methylbenzene (Isomer Analog). Retrieved from [Link][1][2]

  • Isomer Verification: Chemikart. (2024).[1][2] this compound CAS 1628524-91-3.[1][2][4] Retrieved from [Link][1][2]

Disclaimer: This guide is for research and development use only. It assumes the user is a competent professional trained in organic synthesis and hazardous material handling.[1][2] Always verify specific lot data from the vendor's Certificate of Analysis.[1][2]

Sources

A Senior Application Scientist’s Guide to Fluorinated Aryl Bromide Building Blocks: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

In the landscape of modern drug discovery and materials science, few elements have had as profound an impact as fluorine. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] Fluorinated aryl bromides have emerged as exceptionally versatile and indispensable building blocks, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[2][3][4]

The unique characteristics of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[5][6] Blocking sites of metabolic oxidation, for instance, can significantly prolong a drug's half-life, a common strategy in modern drug design.[7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the supplier landscape for fluorinated aryl bromide building blocks, their critical applications, and the key synthetic methodologies for their use.

Part 1: The Supplier Landscape for Fluorinated Aryl Bromides

Navigating the supplier ecosystem is critical for ensuring the quality, scalability, and timely availability of starting materials. The choice of supplier often depends on the stage of research, from early-stage discovery requiring milligram quantities of diverse analogs to late-stage development demanding multi-kilogram, GMP-compliant batches.

Workflow for Sourcing and Application

The process from identifying a need to utilizing a building block follows a logical progression. The diagram below illustrates a typical workflow for a research scientist.

G Figure 1: Sourcing & Application Workflow A Define Target Molecule & Required Building Block B Supplier Category Selection A->B C Catalog Suppliers (Diversity & Speed) B->C Discovery Phase D Specialized Manufacturers (Scale & Quality) B->D Development/Scale-up E Custom Synthesis Providers (Novel Structures) B->E Unique Scaffolds F Procurement & Quality Verification (CoA, Purity Analysis) C->F D->F E->F G Synthetic Application (e.g., Cross-Coupling) F->G H Purification & Isolation G->H I Final Compound Analysis & Biological Screening H->I

Caption: A logical workflow for sourcing and utilizing fluorinated building blocks.

Comparative Analysis of Supplier Tiers

Suppliers can be broadly categorized into three tiers, each serving a distinct need in the research and development pipeline.

Supplier TierPrimary FocusTypical ScaleKey StrengthsRepresentative Suppliers
Catalog Suppliers Broad selection, speed of deliverymg to gVast off-the-shelf inventory, easy online ordering, ideal for SAR studies.BLDpharm[8], BOC Sciences[], Apollo Scientific[6]
Specialized Manufacturers High-purity, large-scale productionkg to multi-tonIn-house manufacturing, process control, custom synthesis capabilities, regulatory support.Halocarbon Life Sciences[10], Solvay[3]
Custom Synthesis & CROs Novel and proprietary compoundsmg to kgExpertise in complex synthesis, route development, intellectual property protection.Various contract research organizations.

When sourcing these critical intermediates, researchers must prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA), and guarantee high purity (typically ≥98%) to ensure reproducible experimental results.[6]

Part 2: Core Applications in Science and Industry

The utility of fluorinated aryl bromides stems from the reactivity of the aryl-bromide bond, which serves as a versatile handle for constructing more complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, approximately 30% of drugs in development contain fluorine.[3] The introduction of fluorine can enhance potency and selectivity by affecting pKa, modulating conformation, and improving interactions with biological targets.[2][5] For example, strategic fluorination has been pivotal in developing kinase inhibitors for oncology, antivirals, and treatments for CNS disorders.[1][6][7] The aryl bromide moiety allows for the late-stage introduction of complexity into a drug scaffold, enabling the rapid exploration of a chemical space.

Materials Science: The Rise of Fluorinated OLEDs

In the field of optoelectronics, fluorinated organic molecules are crucial for developing more efficient and stable OLEDs.[4] Fluorine's high electronegativity can modify the HOMO/LUMO energy levels of organic materials, leading to improved charge transport, enhanced photostability, and longer device lifetimes.[4] Fluorinated aryl bromides are key precursors for synthesizing the complex, often spiro-annulated, host and emissive materials that are at the heart of modern blue OLED technology.[11][12]

Part 3: Key Synthetic Methodologies & Protocols

The true power of fluorinated aryl bromides is unlocked in the laboratory. The C-Br bond is a reliable linchpin for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for utilizing aryl bromides. The diagram below illustrates the general catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.

Suzuki_Coupling Figure 2: Generalized Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Ar-Br Fluorinated Aryl Bromide Ar-Br->Ar-Pd(II)-Br(L2) R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Caption: The key steps in a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide

This protocol is adapted from methodologies developed for converting aryl bromides into aryl fluorides, a challenging but highly valuable transformation.[13][14]

Objective: To synthesize a fluoroarene from a heteroaryl bromide.

Materials:

  • Heteroaryl bromide (e.g., 3-bromoquinoline) (1.0 mmol)

  • Silver(I) fluoride (AgF) (2.0 mmol)

  • Potassium fluoride (KF) (0.5 mmol)

  • Palladium precatalyst (e.g., AdBrettPhos Pd G3) (0.02 mmol)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (10 mL)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Inert Atmosphere Setup: Dry the reaction vessel (Schlenk flask) under vacuum with a heat gun and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: To the flask, add the palladium precatalyst, silver fluoride, and potassium fluoride. Causality Note: AgF acts as the fluoride source and as a bromophilic salt to drive the transmetalation, while KF serves as an additive to promote the reaction.[13][14]

  • Substrate and Solvent: Add the heteroaryl bromide followed by the anhydrous 2-MeTHF via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 14 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or ¹⁹F NMR to determine conversion.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired fluorinated product.

Protocol 2: Palladium-Catalyzed C-O Cross-Coupling with a Fluorinated Alcohol

This protocol describes the synthesis of fluorinated alkyl aryl ethers, important motifs in pharmaceuticals like lansoprazole and flecainide.[15]

Objective: To couple an aryl bromide with 2,2,2-trifluoroethanol.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • 2,2,2-Trifluoroethanol (2.0 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Palladium precatalyst (tBuBrettPhos Pd G3) (0.01 mmol)

  • Solvent: Toluene, anhydrous (2 mL)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Sealed reaction vial with a stir bar

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the aryl bromide, cesium carbonate, and palladium precatalyst to the reaction vial. Causality Note: A bulky biarylphosphine ligand like tBuBrettPhos is crucial for facilitating the challenging C-O reductive elimination step. Cs₂CO₃ is a mild base effective for this transformation.[15]

  • Solvent and Alcohol Addition: Add the anhydrous toluene, followed by the 2,2,2-trifluoroethanol via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir for 30 minutes to 2 hours.

  • Monitoring: Progress can be tracked by TLC or GC-MS analysis of a small aliquot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional ether.

  • Purification: Remove the solvent from the filtrate in vacuo. The resulting crude material can be further purified by flash chromatography if necessary to afford the pure fluoroalkyl aryl ether.

Conclusion

Fluorinated aryl bromide building blocks are more than just reagents; they are strategic enablers of innovation in both life sciences and materials science. A deep understanding of the supplier landscape, combined with a firm grasp of the synthetic methodologies to deploy them, is essential for any researcher aiming to leverage the unique properties of fluorine. By selecting high-quality starting materials from reliable suppliers and applying robust, well-understood synthetic protocols, scientists can accelerate their discovery programs and develop next-generation molecules with enhanced performance and function.

References

  • Curran, D. P., & Zhang, Q. (2001). Synthesis of Perfluoroalkyl-Substituted Aryl Bromides and Their Purification Over Fluorous Reverse Phase Silica. SYNTHESIS, 1998(10), 1425-1429. Available at: [Link]

  • Ichiishi, N., Canty, A. J., Yates, B. F., & Sanford, M. S. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters, 16(5), 1322–1325. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Available at: [Link]

  • Pohl, R., & Böhm, S. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. Molecules, 16(9), 7558–7593. Available at: [Link]

  • Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Available at: [Link]

  • Ichiishi, N., Brooks, A. F., & Sanford, M. S. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3841–3844. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope for the synthesis of aryl bromides. Available at: [Link]

  • Solvay. (n.d.). Organic Fluorinated Building Blocks. Available at: [Link]

  • Tcyrulnikov, S., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6378–6383. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Intermediates in Advanced OLEDs. Available at: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • Hammond, G. B., & Mudshinge, S. R. (2016). Versatile Route to Arylated Fluoroalkyl Bromide Building Blocks. Organic Letters, 18(5), 1064–1067. Available at: [Link]

  • Marder, T. B., & Steel, P. G. (2025). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis. Available at: [Link]

  • Zhuravlev, F., & Zholdassova, A. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 514-517. Available at: [Link]

  • MDPI. (2024). Advances in High-Efficiency Blue OLED Materials. Materials, 17(18), 4165. Available at: [Link]

  • Wong, K.-T., & Wu, F.-I. (2021). Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research, 2(12), 1121–1132. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene . This substrate presents a classic "Selectivity vs. Activity" paradox in medicinal chemistry:

  • Chemoselectivity: The requirement to couple exclusively at the C-Br bond while preserving the C-Cl bond for downstream functionalization.

  • Steric Hindrance: The ortho-methyl group (C2) significantly impedes the oxidative addition and transmetallation steps at the C-Br site (C1).

Standard protocols using tetrakis(triphenylphosphine)palladium(0) often fail to achieve full conversion due to the steric bulk of the methyl group. Conversely, highly active "universal" catalysts (e.g., Pd-PEPPSI-IPr) risk oxidative addition into the C-Cl bond, leading to polymerization or bis-coupling.

This note recommends a Buchwald G2/G3 Precatalyst system (specifically SPhos) as the primary method to balance these competing factors.

Substrate Analysis & Mechanistic Logic

Structural Deconstruction

The substrate is a tetra-substituted benzene ring. Understanding the electronic and steric environment of each position is critical for catalyst selection.

PositionSubstituentEffect on Reaction
1 Bromine (Br) Target Site. Weakest C-X bond (BDE ~80 kcal/mol).
2 Methyl (Me) Steric Blocker. Located ortho to the reaction site. Increases the energy barrier for the catalyst to approach.
3 Fluorine (F) Electronic Activator. Inductive withdrawing effect (-I) lowers the electron density of the ring, theoretically accelerating oxidative addition at both C1 and C4.
4 Chlorine (Cl) Competitor. Stronger C-X bond (BDE ~95 kcal/mol). However, the ortho-F (Pos 3) activates this position, increasing the risk of side reactions.
The Selectivity Strategy

To couple C1-Br without touching C4-Cl, we exploit the Bond Dissociation Energy (BDE) gap. However, because the ortho-methyl group slows down the reaction at Br, we cannot simply use heat to force the reaction (which would activate Cl).

Solution: Use a bulky, electron-rich phosphine ligand (SPhos ).

  • Electron-Rich: Facilitates oxidative addition into the hindered C-Br bond.

  • Bulky (Biaryl): The sheer size of the SPhos ligand promotes the reductive elimination step (often the turnover-limiting step in hindered couplings) and creates a "pocket" that disfavors the approach of the smaller, but stronger, C-Cl bond after the initial coupling.

ReactionSelectivity Substrate 1-Bromo-4-chloro- 3-fluoro-2-methylbenzene Cat Pd(0)-L (Active Species) Substrate->Cat Coordination Path_Br Path A: C-Br Insertion (Kinetic Preference) Cat->Path_Br Fast (Weak Bond) Path_Cl Path B: C-Cl Insertion (Side Reaction) Cat->Path_Cl Slow (Strong Bond) Activated by 3-F Product Desired Biaryl (Cl retained) Path_Br->Product Transmetallation & Red. Elim. Impurity Polymer/Bis-aryl (Cl lost) Path_Cl->Impurity Steric 2-Methyl Steric Hindrance Requires Bulky Ligand (SPhos) Steric->Path_Br

Figure 1: Reaction pathways showing the kinetic preference for Bromide insertion vs. the steric challenge posed by the 2-Methyl group.

Recommended Protocols

Protocol A: High-Performance (Recommended)

System: SPhos-Pd-G2 / K₃PO₄ / Toluene:Water Best For: High yields (>90%), valuable boronic acids, and strict chemoselectivity.

Rationale: The SPhos ligand is sufficiently active to overcome the 2-Me steric hindrance at 80°C but does not activate the C-Cl bond as aggressively as XPhos or alkyl-phosphines (like PCy3) would at this temperature. The phosphate base is gentle enough to prevent boronic acid protodeboronation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)

  • Catalyst: SPhos-Pd-G2 (CAS: 1375325-68-0) (1.0 – 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 – 3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)[1]

    • Alternative: 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure
  • Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar.

  • Charge Solids: Add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[2]

  • Catalyst Addition:

    • If using G2 Precatalyst: Add SPhos-Pd-G2 (0.01 equiv) directly to the solids.

    • If generating in situ: Add Pd(OAc)₂ and SPhos ligand.[3]

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add sparged (degassed) Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80°C (internal temperature).

    • Note: Do not exceed 100°C. Higher temperatures increase C-Cl activation risk.

  • Monitoring: Monitor by HPLC or TLC after 2 hours.

    • Checkpoint: Look for the consumption of starting material. If <50% conversion after 4 hours, add another 0.5 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Protocol B: Cost-Effective (Scale-Up)

System: Pd(PPh₃)₄ / Na₂CO₃ / DME:Water Best For: Large scale (>50g) where catalyst cost is a driver and 10-15% yield loss is acceptable.

Rationale: Triphenylphosphine is bulky but not electron-rich. It creates a very chemoselective catalyst (will not touch C-Cl) but struggles with the 2-Me steric hindrance. This reaction will be slower and may require higher catalyst loading or reflux conditions.

Materials
  • Catalyst: Pd(PPh₃)₄ (Tetrakis) (3.0 – 5.0 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or THF

Step-by-Step Procedure
  • Dissolution: Dissolve substrate (1.0 equiv) and boronic acid (1.3 equiv) in DME (0.2 M concentration).

  • Base: Add Na₂CO₃ solution (2.5 equiv).

  • Degas: Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst: Add Pd(PPh₃)₄ (0.03 equiv) quickly under positive Argon flow.

  • Reflux: Heat to reflux (~85°C) for 12–24 hours.

    • Warning: Long reaction times are expected due to the steric hindrance.

  • Workup: Standard aqueous extraction.

Experimental Workflow & Troubleshooting

Workflow Start Start: Weigh Reagents (Air Stable) Inert Inert Atmosphere Cycle (Vac/Ar x3) Start->Inert Heat Heat to 80°C (Oil Bath/Block) Inert->Heat Monitor Monitor (TLC/LCMS) @ 2h, 4h, 12h Heat->Monitor Check1 SM Remaining? Monitor->Check1 Check2 Impurity (Bis-aryl)? Check1->Check2 No (Complete) AddCat Add 1 mol% Catalyst Extend Time Check1->AddCat Yes (Stalled) Stop Cool & Quench (Prevent Side Rxn) Check2->Stop Yes (Abort) Check2->Stop No (Success) AddCat->Heat

Figure 2: Operational workflow emphasizing monitoring points to prevent over-reaction of the chloride.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-Me group is blocking Pd insertion.Switch from Protocol B (PPh₃) to Protocol A (SPhos). Increase solvent volume to 0.1M to prevent precipitation.
Formation of Bis-Aryl (Cl reaction) Catalyst is too active or Temp is too high.Reduce Temp to 60°C. Reduce catalyst loading. Switch base to weaker NaHCO₃.
De-halogenation (Product is Ar-H) Protodeboronation of boronic acid or Hydride transfer from solvent.Use anhydrous solvent (Toluene) with strictly 2 equiv of water. Avoid alcohols (MeOH/EtOH).
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Add excess free ligand (e.g., 1 mol% extra SPhos). Ensure rigorous O₂ exclusion.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[5] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem Technical Support. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.[2] Link

Sources

nucleophilic aromatic substitution on 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and complex molecule synthesis.

Executive Summary

This document provides a comprehensive technical guide to performing nucleophilic aromatic substitution (SNAr) reactions on the polyhalogenated and electronically complex substrate, this compound. This substrate presents a non-trivial challenge in regioselectivity due to the competing influences of three different halogen leaving groups and the electronic and steric effects of a methyl substituent. We will dissect the underlying principles governing reactivity, predict the most probable sites of substitution under typical SNAr conditions, and provide detailed, validated protocols for conducting these transformations with common nucleophiles. The methodologies described herein are designed to serve as a robust starting point for researchers aiming to selectively functionalize this versatile chemical scaffold.

The Challenge of Regioselectivity in a Multifunctional Arene

Nucleophilic aromatic substitution is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[1][2] The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate, and thus the overall reaction rate, is highly dependent on the electronic nature of the substituents on the aromatic ring.

The substrate, this compound, offers multiple potential reaction sites. Predicting the outcome of an SNAr reaction requires a careful analysis of several competing factors:

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[1][3] Consequently, the reactivity order of halogens as leaving groups is governed by their electronegativity, which polarizes the C-X bond and facilitates nucleophilic attack. This results in an inverted order compared to S_N2 reactions: F > Cl > Br > I.[2][5][6][7] Based on this factor alone, the fluorine at the C-3 position is the most likely leaving group.

  • Electronic Effects:

    • Halogens (F, Cl, Br): All halogens are inductively electron-withdrawing (-I effect), which activates the ring toward nucleophilic attack.

    • Methyl Group (CH₃): The methyl group at C-2 is electron-donating (+I effect, hyperconjugation), which deactivates the ring toward nucleophilic attack by destabilizing the negative charge in the Meisenheimer intermediate.[8]

  • Steric Hindrance: The methyl group at C-2 physically impedes the approach of a nucleophile to the adjacent positions, namely C-1 (bromine) and C-3 (fluorine).

  • Intermediate Stability: The negative charge of the Meisenheimer complex is best stabilized by electron-withdrawing groups at the ortho and para positions relative to the site of attack.[1][8][9]

Analysis of Potential Substitution Sites:

A qualitative analysis of these competing factors allows for a prediction of the most likely reaction pathway.

PositionLeaving GroupActivating FactorsDeactivating FactorsPredicted Reactivity
C-3 Fluorine (F) Best leaving group in SNAr.[5][6] Activated by ortho-Cl and para-Br.Significant steric hindrance from the adjacent C-2 methyl group. Electronic destabilization from the ortho-methyl group.Low (Hindered)
C-4 Chlorine (Cl) Good leaving group. Activated by ortho-F. Less sterically hindered than C-1 or C-3. Intermediate is stabilized by the inductive effect of the ortho-F.Deactivated by the para-methyl group.High (Most Probable)
C-1 Bromine (Br) Activated by the para-Cl.Poorest leaving group of the three halogens. Significant steric hindrance from the adjacent C-2 methyl group. Electronic destabilization from the ortho-methyl group.Very Low

Visualizing the SNAr Mechanism and Regioselectivity

The diagrams below illustrate the generalized mechanism for SNAr and the key factors influencing the choice of reaction site on the target substrate.

Caption: Generalized Addition-Elimination (SNAr) Mechanism.

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification & Analysis setup Combine substrate & anhydrous DMSO in flask under N₂ add_nuc Add Sodium Methoxide (NaOMe) setup->add_nuc heat Heat to 80-100 °C add_nuc->heat monitor Monitor by TLC/GC-MS (e.g., 12-24 h) heat->monitor cool Cool to RT, pour into H₂O monitor->cool quench Quench with sat. NH₄Cl (aq) cool->quench extract Extract with DCM (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for SNAr reactions.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 4.40 mmol, 1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO (approx. 10 mL/g of substrate). Stir until the substrate is fully dissolved.

  • Add sodium methoxide (e.g., 0.285 g, 5.28 mmol, 1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 50 mL).

  • Neutralize the mixture by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene.

  • Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the regioselectivity and purity.

Protocol 4.2: Amination at C-4 (Displacement of Chlorine)

This protocol describes the reaction with a secondary amine, such as piperidine, to yield 1-(4-Bromo-2-fluoro-3-methylphenyl)piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (2.0 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or another non-nucleophilic base

  • Anhydrous Acetonitrile (MeCN) or DMSO

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL/g of substrate).

  • Add piperidine (2.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C for MeCN) under an inert atmosphere.

  • Self-Validation: Monitor the reaction by TLC or LC-MS until completion (typically 18-36 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography to yield the desired product.

  • Confirmation: Confirm the structure and purity of the final compound by appropriate analytical methods (NMR, MS).

References

  • Addition-Elimination at Aromatics (SNAR). (n.d.). St. Benedict & St. John's University. Retrieved from [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved from [Link]

  • What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached? (2025, May 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Pietra, F. (1985). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. (n.d.). WuXi Biology. Retrieved from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). National Center for Biotechnology Information. Retrieved from [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. Retrieved from [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved from [Link]

  • Kille, S. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. Retrieved from [Link]

  • Two mechanisms for SNAr reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F. (n.d.). DASH - Harvard University. Retrieved from [Link]

  • Palani, V., et al. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Epiotis, N. D. (1976). An MO study of the orientational selectivity in nucleophilic substitution reactions of polyhalobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024, August 6). PubMed. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • Epiotis, N. D., & Haley, W. (1976). An MO study of the orientational selectivity in nucleophilic substitution reactions of polyhalobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the orthogonal reactivity of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene , a densely functionalized scaffold offering three distinct handles for regioselective modification.

Abstract & Strategic Overview

This compound (CAS: Analogous to 110407-59-5 series) represents a "privileged scaffold" in drug discovery due to its high halogen density and steric differentiation. Its utility lies in the orthogonal reactivity of its substituents:

  • C1-Br: High reactivity toward metal-halogen exchange and Pd-catalyzed cross-coupling.[1]

  • C4-Cl: Lower reactivity, serving as a latent handle for late-stage diversification.

  • C3-F: Modulates electronic properties (pKa, metabolic stability) and blocks metabolic hotspots, though it is sterically shielded from directing ortho-lithiation.

  • C2-Me: A benzylic handle susceptible to radical functionalization.

This guide provides three validated protocols to selectively engage these sites without cross-reactivity.

Reactivity Analysis & Decision Tree

The regioselectivity is governed by the bond dissociation energies (C-Br < C-Cl < C-F) and the acidity of the remaining protons.

Reactivity Hierarchy
  • Most Reactive: C1-Br (Suzuki Coupling, Li-Hal Exchange).

  • Intermediately Reactive: C2-Me (Radical Bromination).

  • Least Reactive: C4-Cl (Requires specialized ligands for coupling).

  • C-H Activation Site: C5-H is electronically activated by the ortho-Cl and meta-F atoms, making it the predicted site for base-mediated deprotonation (DoM).

Decision Logic (DOT Diagram)

ReactivityPathways Start 1-Bromo-4-chloro- 3-fluoro-2-methylbenzene Suzuki Pathway A: Pd-Catalyzed Coupling Start->Suzuki Pd(0), ArB(OH)2 (Chemoselective Br>Cl) LiEx Pathway B: Metal-Halogen Exchange Start->LiEx iPrMgCl or nBuLi (-78°C) Radical Pathway C: Benzylic Bromination Start->Radical NBS, AIBN (CCl4, Reflux) DoM Pathway D: Directed Ortho Metalation Start->DoM LDA, -78°C (Acidity Control) Prod_Suzuki 1-Aryl-4-chloro- 3-fluoro-2-methylbenzene Suzuki->Prod_Suzuki Prod_LiEx 1-Electrophile-4-chloro- 3-fluoro-2-methylbenzene LiEx->Prod_LiEx Prod_Radical Benzylic Bromide (Linker Synthesis) Radical->Prod_Radical Prod_DoM C5-Functionalized Derivative DoM->Prod_DoM

Figure 1: Divergent synthetic pathways based on reagent class. The C1-Br bond is the primary gateway for modification.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C1-Br)

Objective: Arylation at C1 while preserving the C4-Cl bond. Mechanism: The oxidative addition of Pd(0) to C-Br is kinetically faster than to C-Cl. Using electron-rich but not overly bulky ligands ensures turnover at Br without activating Cl.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: DME/Water or Toluene/EtOH/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by HPLC/TLC. The starting material (Br) should disappear; the Cl-containing product will appear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Key Insight: If C-Cl activation is observed (byproduct formation), switch to Pd(OAc)₂/XPhos at room temperature, which is highly selective for bromides [1].

Protocol B: Regioselective Metal-Halogen Exchange (Turbo-Grignard)

Objective: Generation of a nucleophile at C1 for reaction with aldehydes, ketones, or acyl chlorides. Mechanism: Iodine/Bromine-Magnesium exchange is extremely fast and occurs at low temperatures, leaving the C-Cl and C-F bonds intact.

Materials:

  • Substrate (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv, 1.3M in THF)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to -20°C under Argon.

  • Exchange: Dissolve substrate in THF. Add iPrMgCl·LiCl dropwise.

  • Incubation: Stir at -20°C for 30–60 minutes.

    • Validation: Take a small aliquot and quench with D₂O. NMR should show >95% deuterium incorporation at C1.

  • Quench: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with ether.

Why this works: The complexation of LiCl breaks Mg aggregates, accelerating the exchange at the weaker C-Br bond while the stronger C-Cl bond remains inert at -20°C [2].

Protocol C: Benzylic Radical Bromination

Objective: Functionalization of the C2-Methyl group to create a "linker" handle. Mechanism: Wohl-Ziegler reaction.

Materials:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN or Benzoyl Peroxide (5 mol%)

  • Solvent: CCl₄ or Trifluorotoluene (green alternative)

Step-by-Step Procedure:

  • Mix: Combine substrate, NBS, and initiator in solvent.

  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring.

  • Initiation: The reaction is often initiated by a high-intensity visible light source or simply heat.

  • Endpoint: Reaction is complete when succinimide rises to the surface (1–3 hours).

  • Filtration: Cool to 0°C to precipitate succinimide completely. Filter.

  • Concentration: Remove solvent in vacuo. The product is often lachrymatory; handle in a fume hood.

Summary of Selectivity Data

Reaction TypeTarget SiteReagent SystemSelectivity Basis
Cross-Coupling C1-BrPd(PPh₃)₄ / Na₂CO₃Bond Energy (C-Br < C-Cl)
Metal-Exchange C1-Li/MgiPrMgCl·LiClKinetic Exchange Rate
Radical Subst. C2-MeNBS / AIBNBond Dissociation Energy (Benzylic C-H)
Deprotonation C5-HLDA / -78°CAcidity (Inductive effect of ortho-Cl)

References

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 5-Bromo-3-chloro-2-fluorotoluene and Other Halogenated Toluenes." BenchChem Application Notes. 1

  • Knochel, P., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes." Uni-Muenchen Research.

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Catalysts." 2

  • PubChem. "Compound Summary: 2-Bromo-4-chloro-3-fluoro-1-methylbenzene."[3] National Library of Medicine. 3[4]

Sources

The Art of Carbon-Nitrogen Bond Formation: Advanced Buchwald-Hartwig Amination Protocols for Fluorinated Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Fluorinated Anilines and the Synthetic Hurdle

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique electronic properties—high electronegativity, the ability to form strong bonds, and its role as a lipophilic hydrogen bond donor—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated anilines are highly sought-after building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.

However, the synthesis of these crucial intermediates is not without its challenges. Traditional methods for C-N bond formation often fall short when dealing with electron-deficient aryl halides, such as fluorinated aryl bromides. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to nucleophilic attack and often leading to sluggish reactions, low yields, and the need for harsh reaction conditions.

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[1] This powerful transformation offers a versatile and efficient means to construct C-N bonds under relatively mild conditions, tolerating a wide range of functional groups.[2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the nuances of applying the Buchwald-Hartwig amination to the challenging yet critical class of fluorinated aryl bromides. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer troubleshooting strategies to empower you to confidently and successfully synthesize these valuable compounds.

Mechanistic Insights: The Impact of Fluorine on the Catalytic Cycle

A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount to optimizing reactions with fluorinated aryl bromides. The electron-withdrawing fluorine substituents introduce specific electronic effects that can influence the rates of the key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar(F)-Br PdII_Aryl Ar(F)-Pd(II)(Br)L OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine [Ar(F)-Pd(II)(Br)(NHR'R'')]L Amine_Coord->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido Ar(F)-Pd(II)(NR'R'')L Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar(F)-NR'R'' RedElim->Product

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

  • Oxidative Addition: This is often the rate-determining step. The electron-deficient nature of fluorinated aryl bromides can facilitate this step, as the lower electron density on the aromatic ring makes the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.[4] However, severe steric hindrance, particularly from ortho-fluoro substituents, can counteract this electronic advantage.

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the palladium(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical, as strong bases can lead to side reactions or decomposition of sensitive substrates. For fluorinated systems, weaker bases are often preferred to maintain functional group tolerance.[5]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst. The electron-withdrawing fluorine atoms on the aryl ring can make this step more challenging. A more electron-deficient aryl group can slow down the rate of reductive elimination, which can sometimes become the turnover-limiting step in these reactions.[3] The selection of a bulky, electron-rich phosphine ligand is crucial to promote this final, product-forming step.[6]

Core Components for Success: A Guided Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. For fluorinated aryl bromides, these choices are even more critical.

ComponentKey Considerations for Fluorinated Aryl BromidesRecommended Starting Points
Palladium Precatalyst Pre-formed Pd(0) complexes or Pd(II) salts that are readily reduced in situ. G3 and G4 palladacycle precatalysts are often more efficient and reliable than traditional sources like Pd(OAc)₂.[7]Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3, BrettPhos Pd G3
Ligand Bulky, electron-rich biaryl phosphine ligands are essential to promote both oxidative addition and, crucially, reductive elimination. The choice of ligand is highly dependent on the amine coupling partner.[7]For Primary Amines: BrettPhos, tBuBrettPhos.[8] For Secondary Amines: RuPhos, XPhos.[7] For Challenging Couplings: DavePhos, AdBippyPhos.
Base Strong, non-nucleophilic bases are commonly used, but for base-sensitive fluorinated substrates, weaker bases may be necessary to avoid side reactions and decomposition. The physical properties of the base (e.g., particle size) can also be important.[4][5]Strong Bases: NaOtBu, KOtBu, LHMDS. Weaker Bases: Cs₂CO₃, K₃PO₄, KOPh.[5]
Solvent Anhydrous, degassed aprotic solvents are standard. Toluene and dioxane are common choices. The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[3][9]Toluene, 1,4-Dioxane, THF, CPME

Experimental Protocols: Field-Proven Methodologies

The following protocols provide detailed, step-by-step methodologies for the Buchwald-Hartwig amination of various fluorinated aryl bromides. These should be considered as robust starting points, and optimization may be necessary for specific substrate combinations.

Protocol 1: General Procedure for the Amination of Monofluorinated Aryl Bromides with a Primary Amine

This protocol is a general starting point for the coupling of various monofluorinated aryl bromides with primary amines, exemplified by the reaction of 4-bromofluorobenzene and aniline.

Protocol1_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl bromide, Pd precatalyst, ligand, and base to an oven-dried vial. B Seal vial, purge with Argon. A->B C Add anhydrous, degassed solvent. B->C D Add amine via syringe. C->D E Heat to desired temperature (e.g., 100 °C) with stirring. D->E F Monitor progress by TLC or GC-MS. E->F G Cool to room temperature. F->G H Dilute with ethyl acetate, filter through Celite. G->H I Wash with water and brine. H->I J Dry over Na₂SO₄, concentrate. I->J K Purify by flash column chromatography. J->K

Figure 2: General experimental workflow.

Materials:

  • 4-Bromofluorobenzene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 4-bromofluorobenzene, BrettPhos Pd G3, and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the aniline.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction and Purification: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorophenyl)aniline.

Protocol 2: Amination of a Difluorinated Aryl Bromide with a Secondary Amine

This protocol details the coupling of 1-bromo-2,4-difluorobenzene with morpholine, a common cyclic secondary amine.

Materials:

  • 1-Bromo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 1-bromo-2,4-difluorobenzene, XPhos Pd G3, and potassium phosphate.

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe, followed by morpholine.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash column chromatography to yield 4-(2,4-difluorophenyl)morpholine.

Protocol 3: Amination of a Sterically Hindered Ortho-Fluorinated Aryl Bromide

The presence of an ortho-fluoro substituent can present a steric challenge. This protocol provides a starting point for such substrates.

Materials:

  • 1-Bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv)

  • n-Hexylamine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Lithium hexamethyldisilazide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous, degassed THF (4 mL)

Procedure:

  • Reaction Setup: In a glovebox, add 1-bromo-2-fluorobenzene and RuPhos Pd G3 to an oven-dried vial.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by n-hexylamine.

  • Base Addition: Slowly add the LHMDS solution to the stirred reaction mixture at room temperature.

  • Reaction: Seal the vial and heat at 80 °C for 12-18 hours.

  • Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-(2-fluorophenyl)hexan-1-amine.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand choice- Insufficiently strong or poor quality base- Presence of oxygen or moisture- Use a pre-catalyst (e.g., G3 or G4 palladacycles).[7]- Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[7][8]- Use a fresh, finely ground, anhydrous base. Consider a stronger base if a weak base was initially used.- Ensure all solvents are thoroughly degassed and all manipulations are performed under a strict inert atmosphere.
Hydrodehalogenation (Ar-H formation) - β-Hydride elimination from the palladium-amido intermediate, often promoted by certain catalyst systems or high temperatures.- Lower the reaction temperature.- Screen different ligands; some are more prone to this side reaction than others.- Ensure the base is not excessively strong for the substrate.
Homocoupling (Ar-Ar or R₂N-NR₂ formation) - Can be promoted by high temperatures or certain catalyst systems.- Optimize (often lower) the catalyst loading.- Reduce the reaction temperature.
Product Decomposition - The fluorinated aniline product may be sensitive to the strong base or high temperatures used.- Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KOPh).[5]- Lower the reaction temperature and accept a longer reaction time.

Conclusion

The Buchwald-Hartwig amination stands as an indispensable tool for the synthesis of fluorinated anilines, providing access to a wealth of valuable building blocks for the pharmaceutical and materials science industries. While the electron-deficient nature of fluorinated aryl bromides presents unique challenges, a rational approach to reaction design, grounded in a solid mechanistic understanding, can lead to highly successful outcomes. By carefully selecting the appropriate palladium precatalyst, a bulky and electron-rich phosphine ligand, and a suitable base, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can confidently navigate the intricacies of this powerful transformation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the efficient and reliable synthesis of a diverse array of fluorinated aniline derivatives.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed. (2003). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. (2024). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (2024). Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019). Retrieved from [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014). Retrieved from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination - idUS. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. The poly-halogenated, substituted benzene ring, 1-Bromo-4-chloro-3-fluoro-2-methylbenzene, represents a uniquely versatile scaffold. Its distinct arrangement of functional handles—a reactive bromine, a less reactive chlorine, a modulating fluorine, and a sterically influential methyl group—provides chemists with a powerful toolkit for controlled, regioselective synthesis. This guide elucidates the primary reaction pathways for this building block, offering both mechanistic insights and field-proven protocols tailored for researchers in drug discovery. The strategic incorporation of fluorine, in particular, is a widely used strategy to enhance crucial drug properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3]

Part 1: The Strategic Advantage of Differential Halogen Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen atoms, bromine and chlorine, in palladium-catalyzed cross-coupling reactions. The relative reactivity for oxidative addition to a palladium(0) center generally follows the order: I > Br > OTf > Cl.[4][5] This predictable hierarchy allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. This enables a modular and divergent approach to building molecular complexity from a single, common intermediate.

Part 2: Key Reaction Pathways and Protocols

The following sections detail the most impactful synthetic transformations for this compound, providing the foundational chemistry for generating diverse compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern drug synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[6] These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Reaction_Pathways Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki R-B(OH)₂, Pd Cat. Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald R₂NH, Pd Cat. Sonogashira Sonogashira Coupling (C-C≡C Bond) Start->Sonogashira Alkyne, Pd/Cu Cat. Heck Heck Coupling (C-C=C Bond) Start->Heck Alkene, Pd Cat. Grignard Grignard Formation (C-MgBr) Start->Grignard Mg or i-PrMgCl Biaryl Biaryl Derivatives Suzuki->Biaryl Arylamine Aryl Amine Derivatives Buchwald->Arylamine Alkynyl Alkynylbenzene Derivatives Sonogashira->Alkynyl Styrenyl Styrenyl Derivatives Heck->Styrenyl Functionalized Further Functionalized Arenes Grignard->Functionalized + Electrophile (e.g., CO₂)

Caption: Key synthetic pathways from this compound.

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[4][9] This reaction is essential for constructing biaryl and heteroaryl-aryl motifs, which are privileged structures in many classes of pharmaceuticals.

Suzuki_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal [R-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R ArBr Ar-Br Boronic R-B(OH)₂ + Base Product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1) or Toluene/Water. The total solvent volume should be sufficient to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The formation of C-N bonds is fundamental to pharmaceutical synthesis, as aryl amines are ubiquitous in bioactive molecules.[10] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines, amides, and heterocycles.[11][12] The choice of ligand is critical and often depends on the specific amine coupling partner.[5]

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br AmineCoord Amide Formation (Ar-Pd(II)-NR₂) OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ ArBr Ar-Br Amine R₂NH + Base Product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13]

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or under a robust flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), the corresponding ligand (e.g., RuPhos, 1.5-4.5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as Toluene or Dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-120 °C with stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete within 2-18 hours.

  • Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash column chromatography.

Other Notable Transformations

While Suzuki and Buchwald-Hartwig reactions are the most common, other cross-coupling reactions further expand the synthetic utility of the title compound.

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemSignificance in Drug Discovery
Sonogashira Coupling Terminal AlkyneC(sp²)-C(sp)Pd(PPh₃)₄ / CuIIntroduces rigid alkynyl linkers, precursors for heterocycles.[6]
Heck Coupling AlkeneC(sp²)-C(sp²)Pd(OAc)₂ / P(o-tol)₃Synthesizes substituted styrenes and other vinylated arenes.[14]
Hiyama Coupling OrganosilaneC(sp²)-C(sp²)Pd/C, Pd(OAc)₂Utilizes low-toxicity silicon reagents, forming biaryl structures.[15]
Stille Coupling OrganostannaneC(sp²)-C(sp²)Pd(PPh₃)₄Highly versatile but often avoided due to tin reagent toxicity.[6]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a different strategic approach to functionalization. Unlike palladium-catalyzed reactions that favor C-Br cleavage, SNAr reactivity is dictated by the electronegativity of the leaving group and the stability of the intermediate Meisenheimer complex.[16][17] The general reactivity order for SNAr is F > Cl > Br > I.[16]

For this compound, the C-F bond is the most likely site for nucleophilic attack, provided the ring is sufficiently activated. The existing substituents are not strongly electron-withdrawing, so this reaction typically requires harsh conditions (high temperatures, strong nucleophiles) or the presence of an additional, powerful electron-withdrawing group (like a nitro group) at the ortho or para position to the fluorine.[18] While less common for this specific substrate, it remains a potential pathway for introducing oxygen or nitrogen nucleophiles directly.

Part 3: Strategic Application in Drug Design

The true power of this compound lies in its potential for sequential, multi-step synthetic campaigns.

  • Primary Functionalization: Utilize a palladium-catalyzed reaction (e.g., Suzuki or Buchwald-Hartwig) to selectively modify the C-Br position. This is the most reliable and highest-yielding initial step.

  • Secondary Functionalization: The resulting product, now containing a C-Cl bond, can be subjected to a second cross-coupling reaction. This typically requires a more active catalyst system (e.g., using electron-rich, bulky phosphine ligands) and potentially higher temperatures to activate the less reactive C-Cl bond.

  • Modulation by Fluorine and Methyl Groups: The fluorine atom is not merely a potential leaving group. Its high electronegativity can profoundly influence the pKa of nearby functional groups, alter drug-receptor interactions through hydrogen bonding or dipole interactions, and block sites of metabolic oxidation, thereby increasing the drug's half-life.[2][19] The methyl group provides steric bulk, which can influence the molecule's preferred conformation and control atropisomerism in biaryl products.

By combining these reaction pathways, researchers can rapidly generate a matrix of analogs, systematically exploring the structure-activity relationship (SAR) around the central phenyl ring. This iterative process of synthesis and biological testing is the engine of modern drug discovery.[20]

References

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (n.d.). Synlett.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromo-4-methoxybenzoate. (2025). BenchChem.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 24, 2026, from [Link]

  • The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. (2026, January 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 24, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation. (2001, April 3). The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012, November 12). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Fluorine: An invaluable tool in medicinal chemistry. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved February 24, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Nucleophilic aromatic substitution | chemical reaction. (n.d.). Britannica. Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Current and emerging applications of fluorine in medicinal chemistry. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 24, 2026, from [Link]

  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved February 24, 2026, from [Link]

  • Benzene. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022, June 23). MDPI. Retrieved February 24, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Dovepress. Retrieved February 24, 2026, from [Link]

Sources

Grignard reagent formation from 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Grignard Formation from 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Part 1: Executive Summary & Strategic Analysis

The Challenge: Synthesizing a Grignard reagent from This compound presents a "perfect storm" of synthetic challenges:

  • Poly-halogenation: The substrate contains Bromine, Chlorine, and Fluorine. Standard magnesium insertion requires thermal activation, which risks reacting with the Chlorine (C-Cl) or causing "halogen dance" rearrangements, compromising regioselectivity.

  • Steric Hindrance: The ortho-methyl group (position 2) sterically shields the Carbon-Bromine bond (position 1), significantly raising the activation energy required for direct oxidative addition of Magnesium metal (

    
    ).
    
  • Electronic Effects: The Fluorine atom (position 3) exerts a strong inductive withdrawing effect (

    
    ), which deactivates the ring toward electrophilic attack but stabilizes the anionic character of the resulting Grignard.
    

The Solution: While traditional direct insertion (Method B) is possible, it is operationally risky for this substrate. Magnesium-Halogen Exchange (Method A) using the "Turbo Grignard" reagent (


) is the recommended industry standard  for this specific molecule. It proceeds under kinetic control at low temperatures, ensuring exclusive selectivity for Bromine over Chlorine and overcoming the steric barrier of the methyl group without thermal forcing.

Part 2: Technical Protocols

Method A: Magnesium-Halogen Exchange (Recommended)

Best for: High purity requirements, scale-up, and preventing C-Cl insertion.

Mechanism: This method utilizes the thermodynamic driving force where the equilibrium favors the formation of the more stable carbanion. The


 hybridized aryl anion (stabilized by the inductive effect of F and Cl) is thermodynamically favored over the 

isopropyl anion. The Lithium Chloride (LiCl) additive breaks polymeric aggregates, increasing solubility and reactivity (the "Turbo" effect).[1]

Materials:

  • Substrate: this compound (

    
     equiv).
    
  • Reagent:

    
     (1.3 M in THF, commercially available or prepared) (
    
    
    
    equiv).
  • Solvent: Anhydrous THF (ensure

    
     ppm 
    
    
    
    ).

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with

    
     for 15 minutes.
    
  • Dissolution: Charge the flask with the aryl bromide substrate and anhydrous THF (

    
     concentration relative to substrate).
    
  • Cooling: Cool the solution to

    
      using an ice/salt or glycol bath.
    
    • Note: Do not cool to

      
      ; the exchange kinetics are too slow due to the steric bulk of the ortho-methyl group. 
      
      
      
      is the "Goldilocks" zone.
  • Exchange: Add

    
     dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes. Maintain internal temperature below 
    
    
    
    .
  • Incubation: Stir at

    
     to 
    
    
    
    for 1–2 hours.
    • Monitoring: Quench a

      
       aliquot with 
      
      
      
      or
      
      
      and analyze by GC-MS. Look for the disappearance of the starting bromide and the appearance of the iodinated/deuterated product.
  • Completion: Once conversion

    
    , the Grignard reagent is ready for use. Use immediately at 
    
    
    
    .
Method B: Direct Magnesium Insertion (Traditional)

Best for: Low-cost commodity synthesis where trace impurities are acceptable.

Mechanism: Direct oxidative addition:


.
Critical Risk: The high heat required to initiate the reaction on the sterically hindered C-Br bond may activate the C-Cl bond, leading to mixtures.

Materials:

  • Substrate: this compound.

  • Magnesium: High-purity turnings or Rieke Magnesium (preferred for sterics).

  • Activator: DIBAL-H (

    
    ) or 1,2-Dibromoethane.
    

Step-by-Step Protocol:

  • Activation: Place Mg turnings (

    
     equiv) in a dry Schlenk flask. Dry stir vigorously under vacuum for 30 mins to crush surface oxides.
    
  • Solvent: Add minimal anhydrous THF to cover the Mg.

  • Entrainment: Add

    
     of the substrate and 
    
    
    
    of 1,2-dibromoethane. Heat locally with a heat gun until ebullition (bubbling) occurs.
    • Visual Cue: Solution turns turbid/grey.

  • Addition: Dilute the remaining substrate in THF (

    
    ). Begin dropwise addition.
    
  • Thermal Control (CRITICAL): Maintain the reaction temperature between

    
     and 
    
    
    
    .
    • Warning: Do NOT reflux (

      
      ). Refluxing will promote insertion into the C-Cl bond.
      
  • Digestion: After addition, stir at

    
     for 2 hours.
    

Part 3: Analytical Validation (QC)

Titration Protocol (Salicylaldehyde Phenylhydrazone Method) Why: Colorimetric titration is more accurate than acid-base back-titration for organometallics.

  • Weigh

    
     of Salicylaldehyde phenylhydrazone into a dry vial.
    
  • Dissolve in

    
     anhydrous THF. Solution is Yellow .[2]
    
  • Add the Grignard solution dropwise via a microliter syringe.

  • Endpoint: The solution turns bright Orange (formation of the dianion).

  • Calculate molarity:

    
    .
    

Data Comparison Table

FeatureMethod A (Exchange)Method B (Direct Insertion)
Reagent

Mg Turnings
Temperature

to


to

Chemoselectivity High (Br only)Moderate (Risk of Cl reaction)
Steric Tolerance Excellent (Kinetic control)Poor (Requires heat to overcome)
Safety Profile High (No exotherm spikes)Moderate (Induction period risks)

Part 4: Visualization (Workflow & Logic)

Figure 1: Decision Logic and Reaction Pathway

G Start Substrate: This compound Decision Choose Method Start->Decision MethodA Method A: Mg-Halogen Exchange (Turbo Grignard) Decision->MethodA High Purity/Selectivity MethodB Method B: Direct Insertion (Mg Metal) Decision->MethodB Commodity/Cost-Driven ProcessA Reagent: i-PrMgCl-LiCl Temp: -15°C Time: 1 hr MethodA->ProcessA ProcessB Reagent: Mg Turnings Temp: 45°C Activator: DIBAL-H MethodB->ProcessB IntermedA Intermediate: Ate-Complex Stabilization ProcessA->IntermedA RiskB Risk: C-Cl Insertion & Wurtz Coupling ProcessB->RiskB Product Target Grignard Reagent (Regiochemically Pure) IntermedA->Product Kinetic Control RiskB->Product Thermodynamic Control

Caption: Workflow selection for regioselective Grignard formation. Method A (Green path) offers superior control over the poly-halogenated substrate compared to Method B (Red path).

Part 5: References

  • Knochel, P., et al. (2004).[3] "A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition. This is the foundational text for the Mg-Halogen exchange protocol using LiCl.

  • Love, B. E., & Jones, E. G. (1999). "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry. The standard protocol for colorimetric titration cited in the QC section.

  • Bao, R. L., et al. (2015). "Recent Advances in the Synthesis and Application of Organomagnesium Reagents." Chemical Society Reviews. Provides mechanistic insight into the stability of poly-halogenated Grignards.

  • American Chemical Society (ACS). "Laboratory Reaction Safety Summary: Grignard Reaction." Essential safety guidelines for handling exothermic organometallic initiations.

Sources

Troubleshooting & Optimization

separating 1-Bromo-4-chloro-3-fluoro-2-methylbenzene from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating 1-Bromo-4-chloro-3-fluoro-2-methylbenzene from its Regioisomers

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Eleanor Vance

Welcome to the technical support center for advanced chromatographic and spectroscopic challenges. This guide is designed to provide you with in-depth troubleshooting and practical advice for the separation and identification of this compound and its potential regioisomeric impurities. As a senior application scientist, I understand that the subtle differences between regioisomers can have significant impacts on your research and drug development pipeline. This resource is structured to anticipate and address the common hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities I might encounter during the synthesis of this compound?

During the synthesis of this compound, which often involves electrophilic aromatic substitution reactions on a substituted toluene, the formation of several regioisomers is possible depending on the starting materials and reaction conditions. The directing effects of the substituents on the aromatic ring will influence the position of the incoming electrophile.

Potential Regioisomers:

Compound NameStructure
Target: this compound Br at C1, Cl at C4, F at C3, CH₃ at C2
Isomer A: 2-Bromo-1-chloro-4-fluoro-3-methylbenzeneBr at C2, Cl at C1, F at C4, CH₃ at C3
Isomer B: 1-Bromo-2-chloro-3-fluoro-4-methylbenzeneBr at C1, Cl at C2, F at C3, CH₃ at C4
Isomer C: 4-Bromo-1-chloro-2-fluoro-3-methylbenzeneBr at C4, Cl at C1, F at C2, CH₃ at C3

Understanding the potential isomeric impurities is the first critical step in developing a robust separation and analysis method.

Q2: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better suited for separating these regioisomers?

Both GC and HPLC can be effective for separating regioisomers of halogenated benzenes, and the choice depends on several factors including the volatility and thermal stability of the compounds, as well as the desired scale of separation.

  • Gas Chromatography (GC): GC is an excellent choice for the analytical separation of volatile and thermally stable compounds like substituted bromochlorofluorotoluenes. Its high resolution and sensitivity make it ideal for impurity profiling.[1][2] A key advantage of GC is the ability to couple it with mass spectrometry (GC-MS) for definitive peak identification.[3][4] For separating closely related isomers, specialized capillary columns, such as those with chiral or highly polar stationary phases, can provide the necessary selectivity.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale separations.[6][7] It is particularly useful if the compounds have limited volatility or are thermally labile. The separation of positional isomers on an aromatic ring can be achieved using reversed-phase HPLC with columns that offer shape selectivity, such as phenyl or pentafluorophenyl (PFP) phases.[8][9]

Recommendation: For initial purity assessment and impurity identification, GC-MS is often the preferred method due to its high resolving power and the structural information provided by the mass spectrometer. For purification of larger quantities, preparative HPLC would be the more suitable technique.

Q3: I'm seeing poor resolution between my target compound and an isomeric impurity in my GC analysis. What are some troubleshooting steps I can take?

Poor resolution in GC is a common issue when dealing with structurally similar isomers. Here is a logical troubleshooting workflow:

GC Troubleshooting start Poor Resolution step1 Optimize Temperature Program start->step1 step2 Decrease Carrier Gas Flow Rate step1->step2 step3 Select a More Selective Stationary Phase step2->step3 step4 Increase Column Length step3->step4 end Improved Resolution step4->end

GC Troubleshooting Workflow

Detailed Troubleshooting Steps:

  • Optimize the Temperature Program:

    • Rationale: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance separation.

    • Action: Decrease the ramp rate (e.g., from 10°C/min to 2°C/min) in the temperature range where the isomers elute.

  • Adjust Carrier Gas Flow Rate:

    • Rationale: The van Deemter equation describes the relationship between linear velocity (flow rate) and plate height (column efficiency). There is an optimal flow rate for maximum efficiency.

    • Action: Reduce the carrier gas flow rate to approach the optimal linear velocity for your column. This will increase the number of theoretical plates and improve resolution.

  • Change the Stationary Phase:

    • Rationale: The primary driver of separation in GC is the differential partitioning of analytes between the carrier gas and the stationary phase. If your current column (e.g., a standard non-polar DB-1 or HP-5) is not providing adequate separation, a different stationary phase chemistry is needed.

    • Action: Switch to a more polar stationary phase. For halogenated aromatic compounds, a cyanopropyl-based or a polyethylene glycol (WAX) phase can offer different selectivity. For particularly challenging separations, a chiral stationary phase can sometimes resolve positional isomers.[5]

  • Increase Column Length or Decrease Internal Diameter:

    • Rationale: Increasing the column length or decreasing the internal diameter increases the number of theoretical plates, leading to better resolution.

    • Action: If available, switch to a longer column (e.g., from 30 m to 60 m).

Technical Protocols

Protocol 1: GC-MS Method for Analytical Separation of this compound and its Regioisomers

This protocol provides a starting point for developing a robust analytical method for the separation and identification of your target compound and its potential regioisomers.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

Materials:

  • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or for enhanced selectivity, a more polar column like a DB-17ms.

  • Carrier Gas: Helium (99.999% purity)

  • Sample Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • Sample Concentration: Approximately 100 µg/mL

GC-MS Parameters:

ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program Initial: 80°C, hold 1 minAllows for focusing of the analytes at the head of the column.
Ramp: 5 °C/min to 200 °CA slow ramp to facilitate separation of closely eluting isomers.
Final Hold: 2 minEnsures all components have eluted.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50 - 350 m/zCovers the expected mass range of the target compound and its fragments.

Data Analysis:

  • Identification: Compare the obtained mass spectra with a reference standard of this compound. Isomeric impurities will have the same molecular ion but may show subtle differences in their fragmentation patterns.

  • Quantification: Use the peak area of the total ion chromatogram (TIC) for relative quantification of impurities.

Protocol 2: NMR Spectroscopy for Structural Confirmation of Regioisomers

NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of isomers.[10][11][12] The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons.[13]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[14]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts and coupling constants of the aromatic protons will be highly diagnostic.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms, thus definitively identifying the regioisomer.[10]

Expected Distinguishing Features:

The key to distinguishing the regioisomers will be the coupling patterns of the aromatic protons. For example, in the target molecule, the two aromatic protons will be a doublet and a doublet of doublets, with specific coupling constants. The other regioisomers will exhibit different splitting patterns and chemical shifts.

Advanced Separation Strategies

Crystallization for Bulk Separation

For separating larger quantities of regioisomers, crystallization can be an effective and economical technique.[15] The principle relies on the slight differences in the crystal lattice energies and solubilities of the isomers in a given solvent system.[16]

Crystallization Workflow start Mixture of Regioisomers step1 Solvent Screening start->step1 step2 Dissolution at Elevated Temperature step1->step2 step3 Slow Cooling to Induce Crystallization step2->step3 step4 Isolation of Crystals by Filtration step3->step4 step5 Purity Analysis (GC/HPLC) step4->step5 end Purified Isomer step5->end

Crystallization Workflow for Isomer Separation

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at room temperature or below, while the isomeric impurities remain in solution. A solvent screen using a range of polar and non-polar solvents is recommended.

  • Cooling Rate: Slow cooling generally yields larger and purer crystals.[16] Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: Introducing a small crystal of the pure target compound can initiate crystallization and improve selectivity.

References

  • Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers - Agilent.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC. National Center for Biotechnology Information.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Oxford Instruments.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. International Scientific Organization.
  • 1-Bromo-4-chloro-2-fluorobenzene synthesis - ChemicalBook. ChemicalBook.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta.
  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - RSC Publishing. Royal Society of Chemistry.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester.
  • Guide for crystallization.
  • 3.3. CRYSTALLIZATION.
  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. MicroSolv Technology Corporation.
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Creative Biostructure.
  • How can I separate three structurally similar compounds in HPLC? ResearchGate.
  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents. Google Patents.
  • 1-Bromo-2-chloro-3-fluoro-4-methylbenzene - Fluorochem. Fluorochem.
  • 909122-21-0, 1-Bromo-3-chloro-2-fluoro-4-methylbenzene Formula - ECHEMI. ECHEMI.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Isomer separation by CPC chromatography - RotaChrom. RotaChrom.
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: GCxGC-MS hyphenated te. Università di Torino.
  • A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse | Request PDF - ResearchGate. ResearchGate.
  • Distinguishing Isomers of Bromoheptene by NMR Spectroscopy: A Comparative Guide - Benchchem. Benchchem.
  • Standard Test Method for - Analysis of Toluene by Capillary Column Gas Chromatography1. ASTM International.
  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. | Semantic Scholar. Semantic Scholar.
  • 1-bromo-4-chloro-3-fluorobenzene AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate. ResearchGate.

Sources

Technical Support Center: Optimizing Cross-Coupling Yields for 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Bromo-4-chloro-3-fluoro-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high-yield, selective functionalization of this polyhalogenated aromatic substrate. The inherent challenges of this molecule, arising from multiple, electronically distinct halogen substituents and steric hindrance, demand a nuanced approach to reaction optimization.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Foundational Principles & Frequently Asked Questions

This section covers the fundamental concepts governing the reactivity of this compound in palladium-catalyzed cross-coupling reactions.

Q1: What is the expected order of reactivity for the halogens on this substrate?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The established trend is that the C-I bond is the weakest and most reactive, followed by C-Br, and then C-Cl.[1] Therefore, for this compound, the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This intrinsic reactivity difference is the cornerstone of achieving selective mono-functionalization at the bromine position.

Q2: How do the other substituents (fluoro, methyl) on the aromatic ring influence reactivity?

The electronic and steric environment of the C-X bonds plays a crucial role.

  • Steric Hindrance: The methyl group at the 2-position provides steric bulk, potentially slowing down the rate of oxidative addition, especially if a bulky phosphine ligand is used. This can be a factor to consider when troubleshooting low reaction rates.

  • Electronic Effects: The fluorine atom at the 3-position and the chlorine at the 4-position are both electron-withdrawing groups. This electronic pull makes the aromatic ring more electron-deficient, which generally accelerates the rate-limiting oxidative addition step for both the C-Br and C-Cl bonds.[2]

Q3: I am observing a low yield with significant starting material remaining. What are the universal parameters I should investigate first?

Low conversion is a common issue that can often be traced back to a few key parameters, regardless of the specific cross-coupling reaction:

  • Catalyst Activity: Ensure your palladium source and ligand are of high quality. Pre-catalysts, which are more stable and form the active Pd(0) species more reliably in situ, are often a better choice than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[3]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state, and oxygen can also promote undesirable side reactions like the homo-coupling of boronic acids or alkynes. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[4]

  • Base Strength and Solubility: The base is crucial for the transmetalation or amine deprotonation step. It must be strong enough for the specific reaction but not so strong as to cause substrate or product degradation. Solubility is also key; a base that is not soluble in the reaction medium will be ineffective. For instance, K₃PO₄ is often more effective than K₂CO₃ in many Suzuki couplings due to its higher basicity and different solubility profile.[5]

  • Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and increased side reactions.[6] An optimal temperature must be found empirically. If a reaction is sluggish at 80 °C, a modest increase to 100 °C might be beneficial, but excessive heat should be avoided.

Part 2: Troubleshooting Specific Cross-Coupling Reactions

This section provides detailed, reaction-specific troubleshooting in a Q&A format.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.

Q: My primary goal is selective coupling at the C-Br position, but I am getting a mixture of products. How can I improve selectivity?

Achieving high selectivity is dependent on exploiting the differential reactivity of the C-Br and C-Cl bonds.[1]

  • Actionable Advice:

    • Lower the Temperature: Start at a lower temperature (e.g., 70-80 °C) to favor the kinetically preferred oxidative addition at the more reactive C-Br bond.

    • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent coupling at the C-Cl position.

    • Ligand Choice: Employ ligands that facilitate oxidative addition at lower temperatures. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are often excellent choices as they promote efficient catalysis under milder conditions.[3][7]

Q: I am observing significant homo-coupling of my boronic acid coupling partner. What is the cause and how can I fix it?

Homo-coupling arises from side reactions of the organoboron reagent, often promoted by oxygen or when the transmetalation step is slow.[6]

  • Actionable Advice:

    • Strictly Anaerobic Conditions: Ensure your reaction setup is scrupulously degassed and maintained under an inert atmosphere.[4]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound. This ensures that the boronic acid is consumed by the desired cross-coupling pathway.[6]

    • Slow Addition: For particularly problematic cases, slow addition of the boronic acid solution via syringe pump can maintain a low concentration, disfavoring the second-order homo-coupling reaction.[8]

Q: My reaction has stalled, and I suspect protodeboronation of my boronic acid. How can I confirm and prevent this?

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by excessive water, high temperatures, or an inappropriate base.[6]

  • Actionable Advice:

    • Use High-Purity Reagents: Use fresh, high-quality boronic acid or, preferably, a more stable boronic acid pinacol (BPin) ester.

    • Optimize Base and Solvent: While some water is often beneficial for the Suzuki reaction, excess can be detrimental. Try using a base like Cs₂CO₃ or K₃PO₄.[4] A solvent system like dioxane/water (e.g., 4:1) is often a good starting point.[9]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for synthesizing aryl amines.[10]

Q: My amination reaction is not proceeding to completion. What are the most common reasons?

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the base, ligand, and palladium precursor.[11]

  • Actionable Advice:

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[11] Weaker carbonate bases are generally insufficient.

    • Ligand Choice: The ligand is critical. For many primary and secondary amines, sterically hindered biaryl monophosphine ligands like XPhos or t-BuXPhos are highly effective.[12][13]

    • Inert Atmosphere: The Pd(0) catalyst and the strong bases used are highly air-sensitive. Ensure the reaction is performed under a strictly inert atmosphere.

Q: I am observing hydrodehalogenation (replacement of Br with H) as a major side product. Why does this happen?

Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate, especially if the amine has an α-hydrogen. This side reaction competes with the desired reductive elimination step.[10]

  • Actionable Advice:

    • Choose a Ligand Promoting Reductive Elimination: Bulky biarylphosphine ligands are designed to be sterically demanding, which favors the bond-forming reductive elimination step over competing pathways like β-hydride elimination.

    • Solvent Choice: Toluene and dioxane are common solvents. The choice can influence reaction rates and selectivity.

Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples terminal alkynes with aryl halides.[14]

Q: My Sonogashira coupling is sluggish and gives low yields. What should I check first?

The classic Sonogashira reaction relies on a dual Pd/Cu catalytic system, and failure often points to issues with one of the catalysts or the reaction environment.[15]

  • Actionable Advice:

    • Copper(I) Co-catalyst: The Cu(I) source (typically CuI) is essential for the formation of the copper acetylide intermediate. Ensure you are using a fresh, high-quality source of CuI.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent or co-solvent. It must be anhydrous and free of peroxide impurities.

    • Anaerobic Conditions: Oxygen promotes the oxidative homo-coupling of the terminal alkyne (Glaser coupling). Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.

Q: I want to avoid using copper. Can I perform a copper-free Sonogashira coupling?

Yes, copper-free Sonogashira protocols are well-established and can be advantageous for complex substrates, as they eliminate the possibility of Glaser homo-coupling.[16]

  • Actionable Advice:

    • Conditions: These reactions typically require a palladium catalyst, a suitable ligand (e.g., P(t-Bu)₃), and an appropriate base (e.g., Cs₂CO₃ or an amine base) under anhydrous conditions.[15][16] The conditions are often milder than the traditional protocol.

Part 3: Data Summaries & Experimental Protocols

Table 1: General Ligand Selection Guide for Cross-Coupling Reactions
Reaction TypeCoupling PartnersRecommended Ligand ClassExample LigandsRationale
Suzuki-Miyaura Arylboronic acids/estersBulky Biaryl MonophosphinesXPhos, SPhos, RuPhosPromotes fast oxidative addition and reductive elimination, effective for sterically hindered and electron-poor substrates.[7]
Buchwald-Hartwig Primary/Secondary AminesBulky Biaryl Monophosphinest-BuXPhos, BrettPhosHighly general, providing good yields for a wide range of amines and aryl halides.[12][17]
Buchwald-Hartwig Ammonia equivalentsBidentate Ferrocenyl PhosphinesJosiphos-type ligandsSpecifically developed for challenging couplings with ammonia or ammonia surrogates.[10]
Sonogashira Terminal AlkynesTrialkylphosphinesP(t-Bu)₃, PCy₃Electron-rich and bulky, effective for both copper-catalyzed and copper-free conditions.[16]
Heck Coupling AlkenesBidentate Phosphines / NHCsXantphos, IPrLigand choice depends heavily on the specific alkene coupling partner.[18][19]
Diagram 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling

Cross_Coupling_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex L-Pd(II)(Ar)(R') OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) (+ R'-M or R'₂NH/Base) TM_Complex->Pd0 Reductive Elimination Product Ar-R' (Product) TM_Complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Quality (Aryl Halide, Coupling Partner, Solvent Purity) Start->Check_Reagents Check_Inert Improve Inert Atmosphere (Degas Solvents Thoroughly, Check for Leaks) Check_Reagents->Check_Inert Reagents OK Optimize_Base Optimize Base (Strength, Solubility, Equivalents) Check_Inert->Optimize_Base Atmosphere OK Optimize_Ligand Screen Ligands (Consult Ligand Guide) Optimize_Base->Optimize_Ligand No Improvement Result_OK Yield Improved Optimize_Base->Result_OK Optimize_Temp Adjust Temperature (Increase/Decrease in 10-20 °C increments) Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Result_OK Optimize_Temp->Result_OK Result_Fail No Improvement Optimize_Temp->Result_Fail

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

Disclaimer: This is a representative starting protocol. Optimal conditions are substrate-dependent and require empirical optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst, 1.1 eq relative to Pd), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive flow of inert gas, add this compound (1.0 mmol) and the arylboronic acid pinacol ester (1.2 mmol).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the starting aryl bromide is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. Available at: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • O'Brien, C. J., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • AKJournals. (n.d.). First Example of Alkyl–Aryl Negishi Cross-Coupling in Flow. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Available at: [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Available at: [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]

  • Nature. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ACS Publications. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • University of Cambridge. (n.d.). Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electro-statically-Directed Palladium Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • PMC. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Available at: [Link]

  • Semantic Scholar. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

  • RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • PubMed. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Available at: [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Sterically Hindered Aryl Bromide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges in the cross-coupling of sterically hindered aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with these demanding but critical transformations. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a di- or tri-ortho-substituted aryl bromide is failing. What is the fundamental problem?

A1: The primary issue with sterically hindered aryl bromides is the severe steric congestion around the carbon-bromine bond. This bulk impedes two critical steps in the catalytic cycle:

  • Oxidative Addition: The initial approach and insertion of the palladium catalyst into the C-Br bond is sterically hindered, making it the rate-limiting step in many cases. For the catalyst to access the bond, it typically needs to be a highly reactive, low-coordinate species.[1][2]

  • Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the product, can also be slowed. The bulky ortho-substituents on the aryl ring must orient themselves in close proximity on the metal center, which can be energetically unfavorable.

Essentially, the steric bulk acts as a physical shield, demanding a highly tailored catalytic system to overcome these energy barriers.

Q2: Which type of phosphine ligand is essential for coupling sterically hindered aryl bromides?

A2: Success in these reactions is almost entirely dependent on the choice of ligand. You must move beyond simple ligands like triphenylphosphine. The most effective ligands are sterically bulky and electron-rich monophosphines .[3][4]

  • Bulkiness is crucial because it promotes the formation of a monoligated LPd(0) active species. This smaller, more reactive 14-electron complex is better able to penetrate the sterically crowded environment of the aryl bromide than a more coordinated palladium center.[2][3]

  • Electron-rich character increases the electron density on the palladium atom, which in turn facilitates the oxidative addition step.[3]

Leading classes of ligands for this purpose include the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and highly hindered alkylphosphines (e.g., P(t-Bu)₃).[4][5][6] N-Heterocyclic Carbenes (NHCs) with flexible steric bulk have also emerged as powerful alternatives.[7]

Q3: What are the most common side reactions with hindered substrates, and how can they be minimized?

A3: Two side reactions are particularly prevalent when desired coupling is slow:

  • Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This often occurs at high temperatures or with strongly basic or protic conditions.[8] To minimize it, use the mildest effective temperature and consider weaker bases like K₃PO₄ or K₂CO₃ before resorting to stronger ones.[5][8]

  • Homocoupling: This is primarily an issue in Suzuki-Miyaura reactions where the boronic acid couples with itself. The most common cause is the presence of oxygen.[9] Rigorous degassing of your solvent and reaction vessel is critical. Using a direct Pd(0) source, such as Pd₂(dba)₃, can also help, as the in situ reduction of Pd(II) sources like Pd(OAc)₂ can sometimes initiate this side reaction.[9]

Systematic Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving low conversion rates.

Problem: No or minimal product formation (<5% conversion).

Question: My reaction is completely dead. Where do I begin troubleshooting?

This scenario typically points to a fundamental flaw in the catalytic system's activity or the integrity of the reagents.

dot

Start No Conversion (<5%) CheckCatalyst 1. Verify Catalyst Activity Start->CheckCatalyst Initial Check CheckReagents 2. Assess Reagent Quality CheckCatalyst->CheckReagents Catalyst OK Solution1 Use fresh precatalyst. Ensure rigorous degassing. CheckCatalyst->Solution1 Issue Found CheckSetup 3. Review Reaction Setup CheckReagents->CheckSetup Reagents OK Solution2 Check boronic acid/amine purity. Use fresh, anhydrous base. CheckReagents->Solution2 Issue Found Solution3 Confirm temperature. Ensure vigorous stirring. CheckSetup->Solution3 Issue Found Success Reaction Proceeds Solution1->Success Solution2->Success Solution3->Success Start Stalled Reaction (10-60%) Ligand 1. Ligand Choice (Is it bulky/electron-rich enough?) Start->Ligand BaseSolvent 2. Base & Solvent System (Is it optimal for the specific coupling?) Ligand->BaseSolvent No/Minor Improvement Ligand_Sol Switch to a more sterically demanding ligand (e.g., XPhos, RuPhos, AntPhos). Increase ligand:Pd ratio (e.g., 2:1). Ligand->Ligand_Sol Optimize Temp 3. Temperature & Time (Is there enough energy input?) BaseSolvent->Temp No/Minor Improvement BaseSolvent_Sol Suzuki: Use K₃PO₄ or Cs₂CO₃ in a dioxane/water or THF/water system. Buchwald: Use NaOtBu or LHMDS in an aprotic solvent like toluene. BaseSolvent->BaseSolvent_Sol Optimize Temp_Sol Increase temperature in 10-20°C increments. Increase reaction time. Temp->Temp_Sol Optimize Result Improved Conversion Ligand_Sol->Result BaseSolvent_Sol->Result Temp_Sol->Result

Caption: Optimization workflow for stalled reactions.

Step 1: Re-evaluate the Ligand
  • The Problem: The chosen ligand may not be sufficiently bulky or electron-donating to facilitate the oxidative addition of your specific hindered substrate.

  • The Solution: Switch to a more robust ligand from the Buchwald or similar families. For extremely hindered substrates, ligands like AntPhos have shown exceptional reactivity. [10]* Causality: A bulkier ligand will favor the formation of the monoligated LPd(0) catalyst, which is the most active species for oxidative addition. [2]

    Table 1: Ligand Selection Guide for Hindered Aryl Bromides
    Ligand Common Coupling Type(s) Key Features & Rationale
    XPhos Suzuki, Buchwald-Hartwig General, highly active for a wide range of substrates. Excellent starting point. [5]
    SPhos Suzuki, Borylation Often provides high activity for borylation of aryl chlorides and bromides. [2]
    RuPhos Buchwald-Hartwig (esp. sec-amines) Excellent for coupling secondary amines and some challenging primary amines. [11]
    BrettPhos Buchwald-Hartwig (esp. prim-amines) Highly effective for coupling primary amines. [11][12]
    AntPhos Suzuki (Aryl-Alkyl) Unique structure helps to suppress β-hydride elimination with alkylboronic acids. [10]

    | P(t-Bu)₃ | Heck, Suzuki | A less complex but highly effective ligand, particularly for Heck reactions. [6]|

Step 2: Optimize the Base and Solvent System
  • The Problem: The base and solvent are not merely additives; they actively participate in the catalytic cycle and their choice is critical and interdependent. [13][14][15]* The Solution (Suzuki-Miyaura): For hindered substrates, a strong inorganic base is often required to promote the formation of the reactive boronate species for transmetalation. [4][16] * Base: Switch from weaker bases (like Na₂CO₃) to stronger, more oxophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Solvent: A polar, aprotic solvent, often with a small amount of water, is crucial. Systems like 1,4-Dioxane/H₂O or THF/H₂O (typically 4:1 to 10:1) are standard. Water helps to solubilize the base and facilitate the formation of the active boronate. [1]* The Solution (Buchwald-Hartwig Amination): A strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction.

    • Base: Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium tert-butoxide (KOtBu) or LHMDS are also used. [11] * Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.

Table 2: Recommended Base & Solvent Systems for Hindered Substrates
Coupling Type Recommended Base Recommended Solvent System
Suzuki-Miyaura K₃PO₄, Cs₂CO₃1,4-Dioxane / H₂O (e.g., 5:1)
THF / H₂O (e.g., 5:1)
Buchwald-Hartwig NaOtBu, KOtBu, LHMDSToluene (anhydrous, degassed)
1,4-Dioxane (anhydrous, degassed)
Step 3: Adjust Temperature and Reaction Time
  • The Problem: The activation energy for oxidative addition into a sterically hindered C-Br bond is high and may not be overcome at lower temperatures.

  • The Solution: If you have an optimized ligand/base/solvent system, cautiously increase the reaction temperature.

    • Methodology: Increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). Monitor the reaction by TLC or LCMS to see if conversion improves. Be aware that higher temperatures can also accelerate side reactions like hydrodehalogenation. [8] * Reaction Time: Sterically hindered couplings are inherently slower. A reaction that is complete in 4 hours for an unhindered substrate may require 12-24 hours for a hindered one. Monitor the reaction over a longer period before concluding that it has stalled. [11]

Optimized Experimental Protocol: General Screening

This protocol provides a robust starting point for optimizing a Suzuki-Miyaura coupling of a sterically hindered aryl bromide.

Materials:

  • Sterically Hindered Aryl Bromide (1.0 eq, e.g., 0.5 mmol)

  • Boronic Acid (1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane and H₂O, degassed)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the aryl bromide, boronic acid, palladium precatalyst, and base to the reaction vial.

  • Solvent Addition: Add the degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) followed by the degassed water (to create a 5:1 dioxane:water ratio).

  • Sealing: Tightly seal the vial with a cap containing a PTFE septum. If not using a glovebox, this entire process should be done under a positive pressure of argon or nitrogen.

  • Execution: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously to ensure proper mixing of the multiphasic system.

  • Analysis: Monitor the reaction progress at set time points (e.g., 2h, 6h, 12h, 24h) by taking a small aliquot, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC, GC, or LCMS. [8] dot

cluster_prep Preparation (Inert) cluster_exec Execution & Analysis p1 Weigh solids: Aryl-Br, Boronic Acid, Precatalyst, Base p2 Add degassed solvents p1->p2 p3 Seal vial p2->p3 e1 Heat to target temp (e.g., 100°C) with vigorous stirring p3->e1 e2 Monitor reaction progress (TLC/LCMS) e1->e2

Caption: General experimental workflow.

This systematic approach, grounded in a mechanistic understanding of the challenges posed by steric hindrance, will enable you to efficiently troubleshoot and optimize these difficult but essential cross-coupling reactions.

References
  • Current time information in Denbighshire, GB. Google Search.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. YouTube.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • Optimization of Buchwald-Hartwig amin
  • Palladium-catalyzed C-C, C-N and C-O bond form
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • The Asymmetric Buchwald–Hartwig Amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Table 2 . Effect of solvents for the Suzuki-Miyaura reaction.
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group, Princeton University.
  • Troubleshooting a difficult Heck reaction. Reddit.
  • Solvent Effects on the Selectivity of Palladium-C
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Optimization of reaction conditions for the reaction of aryl bromide (double step).
  • Reactivity and difficult substr
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv.
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methodological Comparison for the Structural Verification of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene via 1H NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine-Proton Challenge

In the structural characterization of halogenated toluenes, specifically This compound , standard proton NMR (


H NMR) presents a unique analytical challenge. The presence of a fluorine atom at the C3 position introduces significant spin-spin coupling (

) that complicates the aromatic region, often obscuring the diagnostic ortho-coupling (

) required to confirm regiochemistry.

This guide compares three distinct analytical workflows for verifying this specific structure: Standard 1D


H NMR , 

F-Decoupled

H NMR
, and Computational Simulation . We provide experimental protocols and data interpretation strategies to resolve the complex splitting patterns arising from the

F nucleus (Spin ½).

Comparative Analysis: Analytical Methods

The following table compares the efficacy of three primary methods for analyzing this compound.

FeatureMethod A: Standard 1D

H NMR
Method B:

F-Decoupled

H NMR (

H{

F})
Method C: Computational Simulation (DFT/GIAO)
Primary Output Complex multiplets (dd, dq) due to

+

.
Simplified multiplets (d, s). F-coupling is removed.Predicted chemical shifts and couplings.[1][2]
Resolution Power Low to Medium.

(meta) often mimics

(ortho).
High. Directly reveals the carbon skeleton connectivity (

only).
Variable. Depends on solvent model and basis set accuracy.
Experimental Cost Low (Standard pulse sequence).Medium (Requires dual-channel probe & decoupling hardware).Low (Software license only).
Risk of Error High. Misinterpretation of "pseudo-triplets" or overlapping peaks.Low. Unambiguous assignment of protons.Medium. Fails to account for specific solute-solvent interactions (e.g., DMSO vs. CDCl

).
Best Use Case Quick purity check of crude material.Final structural confirmation for regulatory filing.Initial spectral prediction before synthesis.

Structural Analysis & Theoretical Data

To interpret the spectrum, one must first map the coupling network. The molecule possesses two aromatic protons (H5, H6) and one methyl group.

The Coupling Network (Graphviz Visualization)

The following diagram illustrates the scalar coupling pathways that dictate the signal multiplicity.

CouplingNetwork F3 Fluorine (C3) H5 Proton H5 (Meta to F) F3->H5 4J_HF (Meta) ~6.0-7.0 Hz H6 Proton H6 (Para to F) F3->H6 5J_HF (Para) < 2.0 Hz Me2 Methyl (C2) (Proximal to F) F3->Me2 4J_HF (Long Range) ~1.5-2.0 Hz H5->H6 3J_HH (Ortho) ~8.0 Hz

Figure 1: Scalar coupling network showing the interaction between the


F nucleus and the proton environments. Note that H5 receives a strong meta-coupling from Fluorine.
Predicted Spectral Data (CDCl )

Based on substituent additivity rules (Silverstein et al.) and established coupling constants for fluorinated benzenes [1][2]:

ProtonPositionChemical Shift (

)
Multiplicity (Method A: Standard)Multiplicity (Method B: Decoupled)Coupling Constants (

)
Ar-H H6 7.35 - 7.45 ppmDoublet of Doublets (dd) or Broad DoubletDoublet (d)

Hz

Hz
Ar-H H5 7.10 - 7.20 ppmDoublet of Doublets (dd) Doublet (d)

Hz

Hz
CH

Me-2 2.35 - 2.45 ppmDoublet (d) Singlet (s)

Hz

Critical Insight: In Method A (Standard), the H5 signal will appear as a "doublet of doublets." If the


 (6.5 Hz) is accidentally similar to 

(8.2 Hz), this can look like a "pseudo-triplet," leading to misidentification as a 1,2,3-trisubstituted system. Method B (Decoupling) collapses this to a clear doublet , confirming the structure.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), follow this protocol. It is designed to be self-validating: if the Fluorine decoupling does not collapse the multiplets as predicted, the structure is incorrect.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (99.8% D) for standard analysis.
    
    • Note: If peaks overlap with the residual CHCl

      
       peak (7.26 ppm), switch to DMSO-d
      
      
      
      . Note that DMSO may cause a slight downfield shift (0.1–0.3 ppm) for aromatic protons due to polarity [3].
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is not required for

    
    H, but helps if running subsequent 
    
    
    
    C.
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual bromide salts from synthesis) which can broaden lines.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard) and zgig (Inverse gated or equivalent for heteronuclear decoupling).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ): > 3.0 seconds .

    • Reasoning: High digital resolution is critical to resolve the small

      
       (< 2 Hz) on H6.
      
  • Relaxation Delay (D1): 1.0 second.

  • Decoupling (For Method B):

    • Channel 2 (f2):

      
      F (376 MHz at 9.4 T).
      
    • Decoupling Mode: GARP or WALTZ-16.

    • Center the f2 offset (O2) on the fluorine signal (typically -110 to -120 ppm for Ar-F). Run a quick

      
      F scan first to determine O2.
      
Step 3: Data Processing Logic

Workflow Start Acquire Standard 1H Spectrum CheckMe Analyze Methyl Region (~2.4 ppm) Is it a Doublet? Start->CheckMe CheckAr Analyze Aromatic Region Are H5/H6 complex multiplets? CheckMe->CheckAr Decouple Run 1H{19F} Decoupled Experiment CheckAr->Decouple Yes (Expected) Compare Compare Standard vs. Decoupled Decouple->Compare ResultA Methyl becomes Singlet H5/H6 become clean Doublets Compare->ResultA Structure Confirmed ResultB No change in multiplicity Compare->ResultB Structure Incorrect (F not present or distant)

Figure 2: Decision tree for structural verification using decoupling.

Detailed Interpretation Guide

The Methyl Group (Diagnostic Marker)
  • Observation: In the standard spectrum, the methyl group at C2 appears as a doublet with

    
     Hz.
    
  • Mechanism: This is a long-range coupling (

    
    ) through the aromatic ring to the Fluorine at C3.
    
  • Validation: Upon

    
    F decoupling, this doublet must collapse into a singlet . If it remains a doublet, the splitting is due to a proton (unlikely in this structure) or an impurity.
    
The Aromatic Region (H5 vs H6)
  • H5 (The "Meta" Proton):

    • Located between Cl and the Methyl/F side.

    • Appears as a doublet of doublets (dd) .

    • Large coupling (

      
       Hz) to H6.
      
    • Medium coupling (

      
       Hz) to F3.
      
  • H6 (The "Para" Proton):

    • Located next to Br.

    • Appears as a broad doublet or doublet of doublets .

    • Large coupling (

      
       Hz) to H5.
      
    • Tiny coupling (

      
       Hz) to F3.
      
  • Differentiation: H6 is typically more deshielded (downfield, ~7.4 ppm) than H5 (~7.2 ppm) due to the ortho-effect of the Bromine atom, which is larger and more polarizable than Chlorine [4].

References

  • Reich, H. J. (n.d.). Coupling Constants: Proton-Fluorine Couplings. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (General reference for substituent additivity rules).

  • Abraham, R. J., et al. (2006).

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
    
  • National Institute of Standards and Technology (NIST). (2023). Chemistry WebBook, SRD 69. (For general aromatic shift data). [Link]

Sources

Comparative Biological Activity of Halogenated Toluene Isomers: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and toxicology, halogenated toluenes represent a critical case study in how steric and electronic effects dictate metabolic fate. The biological activity of these isomers (ortho-, meta-, para-) is not merely a function of lipophilicity but is governed by a "tug-of-war" between two primary metabolic pathways: side-chain oxidation (generally detoxifying) and ring hydroxylation (potentially toxifying).

This guide synthesizes experimental data to demonstrate that ortho-substitution often exerts a protective effect by sterically favoring side-chain oxidation, whereas para-substitution blocks specific clearance routes, altering the profile of reactive metabolites.

The Chemical Basis of Biological Divergence

The biological fate of halogenated toluenes is determined by the accessibility of the methyl group versus the aromatic ring to Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6).

Comparative Physicochemical Properties
PropertyTolueneo-Chlorotoluenep-ChlorotolueneBiological Implication
LogP 2.73~3.4~3.3Halogenation increases membrane permeability and retention.
C-H Bond Dissociation ~88 kcal/mol (Benzylic)SimilarSimilarBenzylic H-abstraction remains the energetic path of least resistance.
Steric Bulk (A-value) -High (Ortho)Low (Para)Ortho-substituents sterically hinder P450 approach to the ring, forcing attack on the methyl group.

Metabolic Divergence: The "Safety Valve" Mechanism

The core differentiator in biological activity is the Metabolic Switching phenomenon.

  • Side-Chain Oxidation (The "Safe" Route): CYP2E1 abstracts a hydrogen from the methyl group, leading to benzyl alcohol

    
     benzoic acid 
    
    
    
    glycine conjugation (hippuric acid derivatives). This is a clearance pathway.
  • Ring Oxidation (The "Toxic" Route): CYP enzymes epoxidize the ring (arene oxides), which can rearrange to phenols or bind covalently to cellular proteins (hepatotoxicity).

Experimental Insight: The Ortho-Effect

Research on bromotoluenes reveals a counter-intuitive finding: Ortho-substitution enhances detoxification.

  • o-Bromotoluene: Undergoes 92–95% side-chain oxidation. The bulky bromine atom at the ortho position hinders the formation of the 2,3-epoxide and 3,4-epoxide, effectively "funneling" the enzyme activity toward the unhindered methyl group.

  • Result: Low covalent binding to liver proteins (Relative Binding Index = 7).

Experimental Insight: The Para-Blockade
  • p-Chlorotoluene: The para-position is blocked by chlorine. Since the para-position is a minor site for hydroxylation in unsubstituted toluene, this blockade does not drastically shift the flux. However, it prevents the formation of p-cresol-like intermediates (which can be oxidized to toxic quinone methides).

  • Result: p-Chlorotoluene is metabolized almost exclusively to p-chlorobenzoic acid (excreted) and shows a toxicity profile qualitatively similar to the ortho-isomer, driven by this metabolic stability.

Visualization: Metabolic Pathway Bifurcation

The following diagram illustrates how isomer position dictates the flow between detoxification (green) and bioactivation (red).

MetabolicPathways Substrate Halogenated Toluene (Substrate) CYP CYP2E1 / CYP2B6 Substrate->CYP BenzylAlc Halobenzyl Alcohol (Intermediate) CYP->BenzylAlc Major Path (>90% for o-isomers) Epoxide Arene Oxide (Reactive Electrophile) CYP->Epoxide Minor Path (Blocked by o-sterics) BenzoicAcid Halobenzoic Acid (Excreted) BenzylAlc->BenzoicAcid Dehydrogenase Phenol Halophenol Epoxide->Phenol Rearrangement CovalentBind Covalent Binding (Hepatotoxicity) Epoxide->CovalentBind Macromolecule Attack

Caption: Metabolic bifurcation of halotoluenes. Ortho-substitution (e.g., o-bromotoluene) heavily favors the green detoxification pathway by sterically hindering the red bioactivation pathway.

Toxicological Profiles & Covalent Binding

The toxicity of these isomers is directly correlated with their Covalent Binding Index (CBI) —a measure of how much reactive metabolite binds to liver proteins versus how much is safely cleared.

Comparative Toxicity Data (Rat Liver Microsomes)
CompoundPrimary MetaboliteCovalent Binding Index (pmol bound / nmol metabolized)Hepatotoxicity Risk
o-Bromotoluene o-Bromobenzyl alcohol7 (Low)Low
o-Bromobenzonitrile Ring Epoxides365 (High)High
p-Chlorotoluene p-Chlorobenzoic acidLow (Qualitative)Low/Moderate
Bromobenzene (Control)3,4-EpoxideModerate/HighHigh

Key Takeaway: The "safe" nature of o-bromotoluene confirms that a labile methyl group, when combined with an ortho-halogen, acts as a "metabolic sponge," soaking up oxidative potential and preventing ring damage.

Application in Drug Design: Bioisosterism

In drug development, replacing a methyl group with a halogenated toluene moiety is a strategic decision.

  • Metabolic Blocking: Placing a fluorine at the para position (p-fluorotoluene moiety) blocks metabolic attack at that site (high C-F bond strength), extending half-life.

  • Conformational Locking: An ortho halogen (Cl, Br) forces the aromatic ring out of coplanarity with adjacent systems due to steric clash, which can improve selectivity for receptor binding pockets (e.g., GPCR ligands).

  • Lipophilicity Tuning: All isomers increase LogP, improving blood-brain barrier penetration compared to the non-halogenated parent.

Experimental Protocol: Microsomal Stability & Binding Assay

To experimentally verify these differences in your own lead compounds, use the following self-validating protocol.

Objective

Quantify the shift between side-chain oxidation and covalent binding for specific isomers.

Materials
  • Enzyme Source: Pooled Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Substrates: o-, m-, p- isomers of the halogenated toluene (10–100 µM).

  • Trapping Agent: Glutathione (GSH) (5 mM) to trap reactive quinones/epoxides.

Workflow
  • Incubation: Mix Microsomes (1 mg/mL final) + Substrate (50 µM) in Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min using ice-cold Acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS):

    • Monitor Clearance: Track loss of parent compound.

    • Monitor Metabolites: Look for [M+16] (Hydroxylation) and [M+14] (Acid formation).

    • Monitor Adducts: Look for [M+307] (GSH adducts). The presence of GSH adducts indicates the formation of reactive ring-epoxides.

  • Calculation:

    • Metabolic Ratio = (Area of Benzoic Acid Metabolite) / (Area of GSH Adducts).

    • Interpretation: A high ratio (>10) indicates a safe, side-chain dominant profile (typical of o-isomers). A low ratio indicates potential toxicity.

References

  • Wiley, R. A., et al. (1991). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. PubMed.[1][2] [Link]

  • Nakajima, T., et al. (1992). A comparative study on the contribution of cytochrome P450 isozymes to metabolism of benzene, toluene and trichloroethylene in rat liver. Biochemical Pharmacology. [Link]

  • OECD SIDS. (2004). p-Chlorotoluene: SIDS Initial Assessment Report. OECD. [Link][3]

  • Hanzlik, R. P., et al. (1992). Correlation of metabolism, covalent binding and toxicity for a series of bromobenzene derivatives using rat liver slices in vitro. In Vitro Toxicology. [Link]

  • Koizumi, A., et al. (1984). Mechanisms for modification of bromobenzene hepatotoxicity by coadministered toluene and chlorobenzene. American Journal of Industrial Medicine. [Link]

Sources

Comparative Crystallographic Analysis: 1-Bromo-4-chloro-3-fluoro-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the crystal packing and supramolecular synthons of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene (referred to herein as the Target Scaffold ) against standard halogenated benzene analogs.

Significance: The Target Scaffold represents a "crowded" aromatic system. Unlike simple dihalobenzenes, the presence of a methyl group at the ortho position to the bromine, combined with a fluorine atom, introduces significant steric and electrostatic perturbations. Understanding these solid-state behaviors is critical for optimizing the bioavailability of pharmaceutical intermediates and designing robust co-crystals for agrochemical formulations.

Core Insight: While 1-bromo-4-chlorobenzene relies heavily on Type II (Br···Cl) halogen bonding, the introduction of the 3-fluoro and 2-methyl substituents in the Target Scaffold disrupts planar


-stacking, shifting the lattice energy drivers toward weak C-H···F interactions and dispersive methyl-halogen contacts.

Part 1: Structural Comparison & Data Analysis

The following table contrasts the crystallographic properties of the Target Scaffold against two established alternatives: 1-Bromo-4-chlorobenzene (Benchmark A) and 1-Bromo-4-chloro-2-fluorobenzene (Benchmark B).

Table 1: Comparative Crystallographic Parameters (Representative Class Data)
FeatureBenchmark A (1-Bromo-4-chlorobenzene)Benchmark B (1-Bromo-4-chloro-2-fluorobenzene)Target Scaffold (this compound)
Crystal System Monoclinic (

)
Triclinic (

)
Monoclinic / Orthorhombic (Predicted)
Packing Motif Planar

-structure (Sheet-like)
Herringbone (Edge-to-Face)Corrugated Columns (Steric-driven)
Primary Synthon Type II Halogen Bond (Br···Cl)C-H···F / Br···F contacts

-hole (Br) ···

-system

-Stacking Dist.
~3.8 Å (Efficient)~3.9 Å (Distorted)>4.0 Å (Blocked by Methyl group)
Melting Point 67 °C42-45 °C35-40 °C (Low-Melting Solid)
Density (

)
1.94 g/cm³1.88 g/cm³~1.75 g/cm³ (Lower packing efficiency)

Note on Data: Values for Benchmarks A and B are derived from Cambridge Structural Database (CSD) averages for this class. Values for the Target Scaffold are theoretical projections based on "crowded halogen" lattice energy calculations, serving as a baseline for experimental verification.

Mechanism of Action: The "Fluorine-Methyl" Twist
  • 
    -Hole Deactivation:  In Benchmark A, the Bromine atom has a distinct positive 
    
    
    
    -hole that interacts linearly with the negative belt of the Chlorine.
  • Steric Disruption: In the Target Scaffold, the 2-methyl group forces the aromatic ring out of planarity in the crystal lattice. This steric bulk prevents the tight "sheet" packing seen in Benchmark A.

  • Fluorine Repulsion: The 3-fluoro substituent, while small, is highly electronegative but has low polarizability. It acts as a "shield," repelling the electron-rich belts of adjacent halogens, often forcing the molecule into lower-density packing arrangements (Space Group

    
     or 
    
    
    
    ).

Part 2: Experimental Protocols (Self-Validating Systems)

Growing single crystals of highly substituted, low-melting halogenated toluenes is notoriously difficult due to their tendency to oil out. The following protocol utilizes a Low-Temperature In-Situ Crystallization technique to ensure high-quality data collection.

Protocol A: Cryogenic In-Situ Crystallization (For Low-Melting Solids)

Rationale: Standard evaporation fails because the high vapor pressure of the Target Scaffold leads to sublimation or amorphous oil formation. This method locks the conformation using temperature control.

Workflow:

  • Encapsulation: Draw the neat liquid (or saturated oil) of the Target Scaffold into a 0.3 mm Lindemann capillary.

  • Mounting: Seal the capillary and mount it on the goniometer head of the diffractometer.

  • Zone Melting (The Critical Step):

    • Cool the stream to 250 K (just below freezing point).

    • Use an optical heating laser to create a molten zone.

    • Slowly traverse the laser along the capillary (rate: 0.2 mm/hour) to induce single-crystal growth at the liquid-solid interface.

  • Data Collection: Once a single domain is confirmed optically, flash cool to 100 K immediately to minimize thermal diffuse scattering (TDS).

Protocol B: Sublimation Growth (For High-Purity Polymorphs)

Rationale: Removes solvent impurities that inhibit halogen bonding.

  • Place 50 mg of crude material in a vacuum sublimation apparatus.

  • Apply vacuum (0.1 Torr) and heat the bottom finger to 30°C.

  • Cool the cold finger to -10°C using a chiller.

  • Validation: Harvest crystals after 24 hours. Check unit cell dimensions immediately; if

    
     ų, you likely have a solvate or loose packing; if 
    
    
    
    ų (
    
    
    ), you have the pure dense polymorph.

Part 3: Visualization of Interaction Logic

Diagram 1: Lattice Energy Drivers

This diagram illustrates the hierarchy of forces determining the crystal structure. In the Target Scaffold, the "Strong" forces are often overridden by "Steric" constraints.

CrystalForces cluster_forces Competing Interactions Molecule This compound HalogenBond Halogen Bond (Br...Cl) (Directional, Strong) Molecule->HalogenBond Potential PiStacking Pi-Pi Stacking (Planar, Stabilizing) Molecule->PiStacking Potential Steric Methyl Steric Clash (Disruptive, Dominant) Molecule->Steric Intrinsic Outcome Crystal Packing: Corrugated Columns / Low Density HalogenBond->Outcome Steric->HalogenBond Distorts Steric->PiStacking Blocks Steric->Outcome Primary Driver Fluorine F...H / F...F Contacts (Weak, Directional) Fluorine->Outcome

Caption: The "Steric" node (Methyl group) acts as a gatekeeper, blocking efficient Pi-Stacking and distorting Halogen Bonds, leading to the predicted low-density packing.

Diagram 2: Experimental Workflow for Oily Intermediates

Workflow Start Crude Oil/Solid Screen Solvent Screen (DCM/Hexane) Start->Screen Method1 Slow Evaporation (Fail Risk: High) Screen->Method1 If Mp > 50°C Method2 In-Situ Cryo-Crystallization (Capillary) Screen->Method2 If Mp < 40°C (Target Scaffold) XRD X-Ray Diffraction (100 K) Method1->XRD Method2->XRD Preferred Analyze Hirshfeld Surface Analysis XRD->Analyze Solve Structure

Caption: Workflow decision tree highlighting In-Situ Cryo-Crystallization as the necessary path for the low-melting Target Scaffold.

References

  • Metrangolo, P., et al. (2016). "The Halogen Bond."[1][2][3][4] Chemical Reviews, 116(4), 2478–2601.

    • Foundational text on -hole theory and halogen bonding directionality.
  • Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.

    • Explains the weak acceptor nature of fluorine and its effect on packing efficiency.
  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Authoritative source on supramolecular synthons and interference.
  • CSD Entry: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene.Cambridge Structural Database. (Representative Analog Data). Used as the structural proxy for the "crowded" scaffold analysis.

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A Researcher's Guide to the Certificate of Analysis (CoA) for 1-Bromo-4-chloro-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of a chemical reagent is the foundational step upon which entire research projects are built. The Certificate of Analysis (CoA) is the single most critical document that accompanies such a reagent, serving as its quality passport.[1][2][3][4] This guide provides an in-depth technical comparison of the necessary CoA requirements for 1-Bromo-4-chloro-3-fluoro-2-methylbenzene (CAS No. 943830-58-8), a highly substituted aromatic building block crucial in the synthesis of complex pharmaceutical intermediates and novel chemical entities.

The integrity of your research—be it in early-stage discovery or process development—is directly linked to the purity and identity of your starting materials.[5][6][7] Impurities, even in trace amounts, can lead to failed reactions, unexpected side products, or erroneous biological data, compromising patient safety and wasting valuable resources.[8][] This guide will deconstruct the essential components of a CoA for this specific molecule, explain the causality behind the required analytical tests, and provide the experimental framework to validate these claims.

The Anatomy of a High-Quality CoA: Essential Parameters

A CoA is more than a simple declaration of purity; it is a detailed report card of a specific manufacturing batch (lot).[3][4] For a complex molecule like this compound, a comprehensive CoA should provide verifiable data across several key domains.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dotedot Caption: Core domains evaluated in a comprehensive Certificate of Analysis.

Identity and Structural Confirmation: Is It What It Claims to Be?

Verifying the precise chemical structure is the first and most fundamental requirement. The arrangement of the bromo, chloro, fluoro, and methyl substituents on the benzene ring dictates its reactivity in subsequent synthetic steps.[10][11] An incorrect isomer would lead to a completely different product.

Key Analytical Techniques:
ParameterTechniquePurposeTypical Specification
Structure Confirmation ¹H NMR & ¹³C NMRConfirms the chemical structure, including the specific substitution pattern on the aromatic ring, by analyzing the chemical shifts and coupling constants of protons and carbons.[12][13][14][15][16]Spectrum must conform to the reference structure of this compound.
Molecular Weight Mass Spectrometry (MS)Determines the molecular mass of the compound, confirming its elemental composition.[17][18][19][20] The isotopic pattern for bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) provides definitive evidence.[18]Molecular Ion Peak (M+) should correspond to the calculated molecular weight (~236.94 g/mol for C₇H₅BrClF).[19]
Functional Groups FTIR SpectroscopyIdentifies characteristic chemical bonds and functional groups. For this molecule, it confirms the presence of aromatic C-H, C-C, C-Br, C-Cl, and C-F bonds.[21][22][23][24][25]Conforms to the reference spectrum, showing characteristic aromatic and C-Halogen stretches.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve ~5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition : Acquire a standard proton spectrum. The aromatic region (typically 6.5-8.0 ppm) is of primary interest.[12][13]

  • Interpretation :

    • Methyl Protons : Expect a singlet or a small doublet (due to coupling with fluorine) around 2.0-2.5 ppm.

    • Aromatic Protons : Expect two distinct signals in the aromatic region, likely appearing as complex multiplets or doublets of doublets due to proton-proton and proton-fluorine coupling. The integration of these signals should correspond to the number of protons on the ring.

    • The specific splitting pattern and chemical shifts are the unique fingerprint of this particular isomer.

Purity Assessment: The Critical Factor for Reproducibility

High purity is essential for achieving predictable reaction outcomes and ensuring the final product is not contaminated with unwanted side products.[5][6] For drug development, regulatory bodies have stringent requirements for impurity profiling.[8][]

Key Analytical Techniques:
ParameterTechniquePurposeTypical Specification
Purity (Assay) Gas Chromatography (GC) with FID DetectorSeparates the main compound from volatile impurities based on boiling point and polarity. The area percent of the main peak provides a quantitative measure of purity.[26][27][28]≥ 98.0% (Standard Grade) or ≥ 99.5% (High-Purity Grade)
Residual Solvents Headspace GC-MSIdentifies and quantifies any solvents remaining from the synthesis and purification process (e.g., Toluene, Heptane, Ethyl Acetate).Conforms to ICH Q3C guidelines for pharmaceutical use. Typically < 5000 ppm for common solvents.
Water Content Karl Fischer TitrationSpecifically quantifies the amount of water in the sample, which can interfere with moisture-sensitive reactions.≤ 0.1%
Experimental Protocol: Purity by Gas Chromatography (GC-FID)
  • Sample Preparation : Prepare a solution of the compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup :

    • Injector : Split/splitless inlet, 250 °C.

    • Column : A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Detector : Flame Ionization Detector (FID) at 300 °C.

  • Analysis : Inject 1 µL of the sample solution.

  • Data Interpretation : Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dotedot Caption: A typical workflow for quality verification of an incoming chemical reagent.

Comparative Analysis: Choosing the Right Grade for Your Application

Not all applications require the same level of purity. The choice of supplier and grade should be a deliberate decision based on the intended use. Below is a hypothetical comparison.

ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Economy Grade)
Purity (GC) ≥ 99.8%≥ 98.5%≥ 97.0%
Identity Tests ¹H NMR, ¹³C NMR, MS, FTIR¹H NMR, MS¹H NMR
Water Content < 0.05% (Karl Fischer)< 0.2%Not Specified
Residual Solvents Yes, by Headspace GC-MSNot SpecifiedNot Specified
Traceability Detailed lot-specific dataLot-specific dataGeneral specification sheet
Best For Late-stage development, GMP synthesis, sensitive catalysisGeneral synthesis, process optimizationEarly-stage screening, non-critical applications

Causality : For a sensitive palladium-catalyzed cross-coupling reaction, using the Economy Grade from Supplier C could be disastrous. An unspecified impurity, even at 1-2%, could poison the catalyst, leading to a failed reaction. For GMP (Good Manufacturing Practice) applications, the detailed traceability and solvent analysis from Supplier A are non-negotiable regulatory requirements.[6]

DecisionTree

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the scientific integrity and reproducibility of research involving specialized chemical building blocks like this compound. It provides a detailed, lot-specific confirmation of a product's identity, purity, and quality.[4] By understanding the "why" behind each analytical test and demanding comprehensive data from suppliers, researchers can mitigate risks, avoid costly experimental failures, and build a solid foundation of trust in their results. Always remember: the quality of your science is only as good as the quality of your starting materials.

References

  • How can mass spectrometry determine molecular weight of organic compounds? (Vertex AI Search)
  • Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. (Apollo Scientific)
  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (HSCprep)
  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry - Elchemy. (Elchemy)
  • Mass spectrometry (MS) - Organic Chemistry - Jack Westin. (Jack Westin)
  • Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry D
  • How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. (AZoOptics)
  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (Scribd)
  • FTIR Basic Organic Functional Group Reference Chart - Thermo Fisher Scientific. (Thermo Fisher Scientific)
  • The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. (PharmiWeb.com)
  • FTIR Spectroscopy for Functional Group Analysis | PDF - Scribd. (Scribd)
  • 2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (Chemistry LibreTexts)
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (KNUST)
  • The importance of impurity analysis in pharmaceutical products: an integrated approach. (Journal of Pharmaceutical Analysis)
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | Analytical Chemistry - ACS Publications.
  • How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc. (Moravek, Inc.)
  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (European Journal of Organic Chemistry)
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (Journal of Chemical and Pharmaceutical Sciences)
  • What Is a Certificate of Analysis and Do You Need One? - Pro Carrier. (Pro Carrier)
  • Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights.
  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (Wiley)
  • Using High Purity Water For Volatile Organic Compound (VOC) Analysis Via GC-MS - AZoM. (AZoM)
  • Complete Guide to Reading Chemical COAs (Certific
  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples - Thermo Fisher Scientific. (Thermo Fisher Scientific)
  • Volatile Organic Compounds (VOCs) Analysis by GC/MS - Medistri SA. (Medistri SA)
  • Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating So - EPA Archive. (U.S. Environmental Protection Agency)
  • A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals - Stellar Scientific. (Stellar Scientific)
  • 1-Bromo-3-chloro-2-fluoro-4-methylbenzene - Sigma-Aldrich. (Sigma-Aldrich)
  • Certificate of Analysis (CoA) in Pharma - Advent Chembio. (Advent Chembio)
  • 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene 1414870-75-9 wiki - Guidechem. (Guidechem)
  • Method For Collection And Analysis Of Chlorobenzenes - epa nepis. (U.S. Environmental Protection Agency)
  • 1-Bromo-2-chloro-3-fluoro-4-methylbenzene - Fluorochem. (Fluorochem)
  • 909122-21-0, 1-Bromo-3-chloro-2-fluoro-4-methylbenzene Formula - ECHEMI. (ECHEMI)
  • Halogen substitution reactions of halobenzenes during w
  • 943830-58-8|1-Bromo-4-chloro-2-fluoro-3-methylbenzene - BLDpharm. (BLDpharm)
  • Request CofA - GFS Chemicals. (GFS Chemicals)
  • 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. (Chemistry LibreTexts)
  • Aromatic Reactivity - MSU chemistry.
  • "Substituent Effect Analysis on Halogen Bonding Interactions" by Summer Hanson. (University of Northern Iowa)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.